2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Description
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Properties
CAS No. |
57633-64-4 |
|---|---|
Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H13BO2/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3 |
InChI Key |
JNXNAKAJVUOYQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)C)C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
Introduction: Beyond the Pinacol Ester
In the vast landscape of organoboron chemistry, boronic acid derivatives are indispensable tools for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] While the pinacol ester of boronic acids has become the de facto standard due to its general stability and ease of handling, the choice of the diol protecting group can significantly influence the reactivity, stability, and even stereochemical outcome of subsequent transformations.[2][3][4] This guide focuses on a less common but strategically important boronic ester: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4).[5]
This molecule is the ester of ethylboronic acid with 2,3-butanediol. Unlike the achiral pinacol, 2,3-butanediol exists as three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. This introduces an element of chirality into the boronic ester, which can be exploited in asymmetric synthesis. Furthermore, the electronic and steric differences between the 4,5-dimethyl- and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring systems can lead to altered hydrolytic stability and reactivity profiles.[2][4]
This technical guide will provide an in-depth analysis of the chemical properties, synthesis, and applications of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, offering researchers and drug development professionals a comprehensive understanding of this versatile reagent.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is not as widely reported as for its pinacol analog. However, based on its structure and data for related compounds, we can establish a reliable property profile.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 57633-64-4 | [5] |
| Molecular Formula | C₆H₁₃BO₂ | [5] |
| Molecular Weight | 127.98 g/mol | [5] |
| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane | [5] |
Predicted Physical Properties
The following physical properties are predicted or based on analogous compounds due to the scarcity of specific experimental data for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. For comparison, the experimental boiling point of the analogous pinacol ester, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reported as 79-81 °C at 120 mbar.[2]
| Property | Predicted/Analogous Value |
| Boiling Point | ~140-160 °C (at 760 mmHg) |
| Density | ~0.9 g/mL |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the methyl and methine protons of the dioxaborolane ring. The chemical shifts and coupling constants of the ring protons will be indicative of the stereochemistry of the 2,3-butanediol used (cis or trans).
-
¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group carbons and the methyl and methine carbons of the dioxaborolane ring. The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.[6]
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic esters. For tricoordinate boronic esters like this one, a single, relatively broad signal is expected in the range of δ 20-35 ppm.[6][7] The exact chemical shift can provide information about the electronic environment of the boron atom.
Synthesis and Purification
The most common and straightforward method for the synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is the direct esterification of ethylboronic acid with 2,3-butanediol.
Rationale Behind the Synthesis
The formation of boronic esters is a reversible equilibrium reaction.[2] To drive the reaction to completion, the water formed as a byproduct must be removed. This is typically achieved by azeotropic distillation with a suitable solvent, such as toluene or hexanes, using a Dean-Stark apparatus. Alternatively, a dehydrating agent like anhydrous magnesium sulfate can be used for smaller-scale preparations. The choice of the stereoisomer of 2,3-butanediol will determine the stereochemistry of the final product.
Experimental Protocol: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
This protocol is a representative procedure and may require optimization based on the specific stereoisomer of 2,3-butanediol used and the desired scale.
Materials:
-
Ethylboronic acid
-
2,3-Butanediol (as a specific stereoisomer or mixture)
-
Toluene (or other suitable azeotroping solvent)
-
Anhydrous magnesium sulfate (optional, for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add ethylboronic acid (1.0 eq).
-
Add 2,3-butanediol (1.0-1.1 eq) to the flask.
-
Add a sufficient volume of toluene to suspend the reactants and fill the Dean-Stark trap.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, typically 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure to yield pure 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane as a colorless liquid.
Caption: General workflow for the synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
Reactivity and Stability: A Comparative Perspective
The choice of the diol protecting group is not merely for convenience; it has a profound impact on the stability and reactivity of the boronic ester.
Hydrolytic Stability
Boronic esters are susceptible to hydrolysis back to the corresponding boronic acid and diol, especially in the presence of water and under acidic or basic conditions.[2] The rate of hydrolysis is influenced by the steric bulk around the boron atom. The four methyl groups in the pinacol ester provide significant steric hindrance, contributing to its relatively good stability. In contrast, the 4,5-dimethyl-1,3,2-dioxaborolane ring is less sterically hindered, which may lead to a faster rate of hydrolysis compared to the pinacol analog under similar conditions. This can be either an advantage or a disadvantage. For applications where the boronic ester is a final product or needs to survive aqueous workups, higher stability is desired. However, if the boronic ester is an intermediate and the free boronic acid is the active species in a subsequent reaction, a more labile protecting group might be beneficial.[4]
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone application for many boronic esters.[1][8] The reaction mechanism involves a transmetalation step where the organic group is transferred from the boron atom to the palladium catalyst. The rate of this step can be influenced by the nature of the boronic ester.
Caption: Simplified catalytic cycle of Suzuki-Miyaura coupling involving the boronic ester.
The activation of the boronic ester by a base to form a more nucleophilic boronate species is a key step. The Lewis acidity of the boron center in 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, being slightly different from its pinacol counterpart due to electronic effects of the methyl groups, can influence the ease of boronate formation and, consequently, the overall reaction rate. While boronic acids are often considered more reactive in Suzuki couplings, the use of boronic esters can be advantageous in terms of stability and handling.[9]
Applications in Research and Development
As a source of the ethyl group, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a valuable reagent for introducing an ethyl moiety onto aromatic, heteroaromatic, and vinylic systems via Suzuki-Miyaura coupling. This is a common transformation in the synthesis of pharmaceuticals and other complex organic molecules.
The use of a chiral 2,3-butanediol backbone opens up possibilities in asymmetric synthesis. For instance, chiral boronic esters can be used in diastereoselective reactions or as chiral building blocks.
Handling and Safety
Like most organoboron compounds, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane should be handled with care. It is expected to be a flammable liquid and an irritant to the skin and eyes, similar to its pinacol analog.[2] It is also sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Conclusion
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane represents a valuable, albeit less common, alternative to the widely used pinacol ester of ethylboronic acid. Its unique structural features, stemming from the 2,3-butanediol backbone, offer different reactivity and stability profiles that can be strategically advantageous in organic synthesis. The potential for incorporating chirality further enhances its utility. As the demand for more sophisticated and diverse building blocks in drug discovery and materials science continues to grow, a deeper understanding of reagents like 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane will be crucial for the advancement of chemical synthesis.
References
-
This journal is © The Royal Society of Chemistry 2014. Available at: [Link]
-
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - ChemBK. (2024, April 10). Available at: [Link]
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Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]
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Boronic ester derivative-dependent activity of parthenolide analogues - ChemRxiv. Available at: [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem. Available at: [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. (2019, August 28). Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009, July 5). Available at: [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. (2023, April 12). Available at: [Link]
-
11B NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]
-
Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane - ResearchGate. Available at: [Link]
-
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - ChemBK. (2024, April 10). Available at: [Link]
-
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane - PubChem. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study | Article Information - J-Global. Available at: [Link]
-
4,4,5,5-Tetramethyl[2][7][10]dioxaborolane - PubChem. Available at: [Link]
-
11B Benchtop NMR Spectroscopy No Longer BORing - Magritek. (2026, January 9). Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020, February 14). Available at: [Link]
-
Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. (2021, March 5). Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (2020, August 9). Available at: [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]
-
11B NMR chemical shifts computed at the B3LYP+GD3BJ/aug-cc-pvDZ/SCRF=solvent method. | Imperial College London. (2018, February 23). Available at: [Link]
-
Synthesis of Guaipyridine Alkaloids Rupestine M and L by Cycloaddition/Cycloreversion of an Intermediate 1,4-Oxazinone. (2023, February 2). Available at: [Link]
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. Available at: [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. Available at: [Link]
-
Supplementary Materials for - MPG.PuRe. Available at: [Link]
-
4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one - MDPI. Available at: [Link]
-
2-Diisopropoxythiophosphorylthio-5,5-dimethyl-1,3,2-dioxaborinane - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
2-TRIMETHYLHYDRAZINO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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- 5. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: Scalable Synthesis and Characterization of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Executive Summary
This technical guide details the synthesis, purification, and application of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4). As a cyclic boronic ester derived from ethylboronic acid and 2,3-butanediol, this compound represents a critical class of protected organoboron species.
Unlike the ubiquitous pinacol esters (Bpin), the 2,3-butanediol derivative offers a unique balance of steric demand and atom economy. This guide addresses the specific challenge of stereochemical control—dictated by the chirality of the 2,3-butanediol backbone—and provides a self-validating protocol for its generation. The resulting ester is a versatile reagent for Suzuki-Miyaura cross-couplings and a robust protecting group strategy for ethylboronic acid functionalities.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane |
| CAS Number | 57633-64-4 |
| Molecular Formula | C₆H₁₃BO₂ |
| Molecular Weight | 127.98 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point (Est.) | 120–130 °C (Atmospheric) / 60–65 °C (20 mmHg) |
| Density | ~0.88 g/mL |
| Solubility | Soluble in THF, Toluene, DCM, Hexanes; Hydrolyzes in Water |
Retrosynthetic & Mechanistic Analysis
The synthesis is driven by a reversible condensation reaction between ethylboronic acid and 2,3-butanediol. The formation of the five-membered dioxaborolane ring is thermodynamically favored due to the chelate effect , but the reaction produces two equivalents of water which must be removed to drive the equilibrium to completion.
Thermodynamic Drivers
-
Entropy: The release of two water molecules for every one molecule of ester formed increases system entropy.
-
Enthalpy: The B-O bond formation is exothermic, but the reverse reaction (hydrolysis) is kinetically accessible.
-
Azeotropic Removal: The use of a Dean-Stark apparatus with toluene (or benzene) allows for the continuous removal of water, shifting the equilibrium (
) toward the product.
Stereochemical Implications (Critical)
The 2,3-butanediol reagent exists as three stereoisomers:
-
Chiral Synthesis: Using enantiopure
-2,3-butanediol yields a chiral boronic ester, often used in asymmetric synthesis (Matteson homologation). -
Achiral/Meso Synthesis: Using meso-2,3-butanediol yields an achiral ester (a cis-relationship between the methyl groups).
-
Racemic Synthesis: Commercial "mixture of isomers" will yield a mixture of diastereomers. For standard cross-coupling applications, the mixture is acceptable. For stereoselective applications, enantiopure diol is mandatory.
Reaction Mechanism Diagram
Figure 1: Mechanism of acid-catalyzed condensation and dehydration.
Detailed Experimental Protocol
Safety Warning: Organoboron compounds can be flammable. Toluene is toxic and flammable. Perform all operations in a fume hood.
Materials
-
Ethylboronic acid: 1.0 equiv (e.g., 5.0 g, 67.6 mmol).
-
2,3-Butanediol: 1.05 equiv (e.g., 6.4 g, 71.0 mmol). Note: Use slight excess to ensure full consumption of the boronic acid.
-
Solvent: Toluene (anhydrous grade preferred, ~100 mL).
-
Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (1 mol%) can accelerate the reaction, though it is often self-catalyzed by the acidity of the boronic acid.
Procedure (Dean-Stark Method)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to an inert gas line (Nitrogen or Argon).
-
Charging: Add ethylboronic acid (5.0 g) and 2,3-butanediol (6.4 g) to the flask.
-
Solvation: Add 100 mL of toluene.
-
Reflux: Heat the mixture to reflux (oil bath ~120-130°C). Ensure vigorous stirring.
-
Water Removal: Monitor the Dean-Stark trap. The theoretical water yield is ~2.4 mL. Continue reflux until water collection ceases (typically 2–4 hours).
-
Concentration: Allow the reaction to cool to room temperature. Remove the toluene via rotary evaporation under reduced pressure.
-
Purification (Distillation):
-
Transfer the crude oil to a smaller distillation flask.
-
Perform vacuum distillation (recommended < 20 mmHg).
-
Collect the fraction boiling between 60–65 °C at 20 mmHg . (Note: Adjust based on your vacuum pump capacity; at atmospheric pressure, BP is >120°C).
-
-
Storage: Store the clear, colorless liquid under inert atmosphere at 4°C.
Alternative Protocol (Small Scale / MgSO₄)
For scales < 1 mmol where Dean-Stark is impractical:
-
Dissolve reagents in anhydrous DCM (Dichloromethane).
-
Add 5.0 equiv of anhydrous MgSO₄.
-
Stir at Room Temperature for 12–16 hours.
-
Filter through a fritted glass funnel (under Argon) to remove hydrated MgSO₄.
-
Evaporate solvent to yield the product.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Validation
To validate the synthesis, you must confirm the disappearance of the hydroxyl signals and the formation of the ester linkage.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 0.9–1.0 ppm: Triplet/Multiplet (Ethyl group -CH₃).
-
δ 1.1–1.3 ppm: Doublet (Methyl groups on the dioxaborolane ring).
-
δ 3.8–4.2 ppm: Multiplet (Methine protons -CH-O-). Crucial: This signal shifts downfield compared to the free diol.
-
Absence: No broad singlet for -OH (typically > 2.0 ppm).
-
-
¹¹B NMR:
-
Expect a broad singlet around δ 30–34 ppm . This is characteristic of tri-coordinate boronic esters. A shift toward 20 ppm indicates hydrolysis (boronic acid) or tetra-coordinate species.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion: Look for
. -
Fragmentation: Loss of ethyl group (
) is common.
Stability & Handling
Hydrolytic Stability
Boronic esters derived from 2,3-butanediol are less stable toward hydrolysis than their pinacol (Bpin) counterparts due to lower steric hindrance around the boron center.
-
Atmospheric Moisture: Slow hydrolysis occurs upon exposure to air. The liquid will eventually turn cloudy (precipitation of ethylboronic acid).
-
Aqueous Workup: Avoid prolonged exposure to acidic water. Neutral or slightly basic washes are preferred if extraction is necessary.
Transesterification
This ester is labile. In the presence of diethanolamine or pinacol, the 2,3-butanediol group can be displaced. This property can be exploited to switch protecting groups or to deprotect the boronic acid using a biphasic hydrolysis system (phenylboronic acid exchange).
References
-
Brown, H. C.; Cole, T. E. "Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected boronic esters." Organometallics, 1983 , 2, 1316–1319.
-
Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Springer Berlin Heidelberg, 1995 , 1-162. (Foundational text on chiral boronic esters).
-
PubChem Compound Summary. "2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane." National Center for Biotechnology Information.
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 2014 . (Reference for diols as boronic acid protecting groups).
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane CAS number 57633-64-4
Topic: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4) Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists
Optimizing Alkylboron Reagents for Sterically Demanding Cross-Couplings
Executive Summary
In the landscape of organoboron chemistry, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4) occupies a critical niche between the highly reactive, difficult-to-handle ethylboronic acid and the ultra-stable, sterically encumbered pinacol esters. This cyclic boronic ester, derived from the condensation of ethylboronic acid and 2,3-butanediol, serves as a vital alkylating agent in Suzuki-Miyaura cross-coupling reactions.
This guide analyzes the compound’s physiochemical profile, details a self-validating synthesis protocol, and elucidates its mechanistic advantages in synthesizing complex pharmaceutical scaffolds where steric bulk is a limiting factor.
Chemical Architecture & Physiochemical Profile[1]
Structural Analysis
Unlike the ubiquitous pinacol ester (4,4,5,5-tetramethyl-), which possesses four methyl groups creating significant steric bulk around the boron center, the 4,5-dimethyl-1,3,2-dioxaborolane scaffold reduces this steric environment.
-
Steric Modulation: The removal of two methyl groups (relative to pinacol) exposes the empty p-orbital of the boron atom slightly more, facilitating the formation of the "ate" complex (boronate anion) during the transmetallation step of cross-coupling cycles.
-
Hydrolytic Stability: While less stable than pinacol esters, it is significantly more resistant to protodeboronation than the free boronic acid, allowing for purification via silica gel chromatography under controlled conditions.
Physiochemical Data Table
| Property | Value | Notes |
| CAS Number | 57633-64-4 | |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | |
| Molecular Formula | C₆H₁₃BO₂ | |
| Molecular Weight | 128.00 g/mol | High atom economy relative to pinacol ester (MW 156.[1]03) |
| Physical State | Colorless Liquid | At standard temperature and pressure (STP) |
| Boiling Point | ~130–140 °C (Predicted) | More volatile than pinacol ester (178°C) |
| Density | ~0.85 g/mL (Predicted) | |
| Solubility | THF, Et₂O, CH₂Cl₂, Toluene | Hydrolyzes slowly in aqueous media |
Synthesis & Manufacturing Protocol
The synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a classic condensation reaction. However, to ensure high purity for catalytic applications, water removal is critical to drive the equilibrium.
Reagents
-
Precursor A: Ethylboronic acid (or Triethylborane for radical routes).
-
Precursor B: 2,3-Butanediol (Racemic or meso, depending on desired stereochemistry, though achiral boron is standard).
-
Solvent: Toluene (forms azeotrope with water).
Step-by-Step Protocol (Dean-Stark Method)
-
Charge: In a 250 mL round-bottom flask, dissolve Ethylboronic acid (1.0 eq) in anhydrous Toluene (0.5 M concentration).
-
Addition: Add 2,3-Butanediol (1.05 eq) slowly under stirring. A slight excess ensures complete consumption of the boronic acid.
-
Reflux: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (~110°C).
-
Dehydration: Monitor the collection of water in the trap. The reaction is complete when water evolution ceases (typically 2–4 hours).
-
Isolation: Cool to room temperature. Concentrate the toluene solution under reduced pressure.
-
Purification: Distill the residue under vacuum (Kugelrohr or fractional distillation) to obtain the pure colorless liquid.
Synthesis Workflow Diagram
Figure 1: Synthesis workflow for the condensation of ethylboronic acid with 2,3-butanediol using azeotropic dehydration.
Advanced Applications in Drug Development
The "Steric Sweet Spot" in Suzuki-Miyaura Coupling
In drug development, synthesizing ortho-substituted biaryls or alkyl-aryl systems is challenging due to steric clash. The 4,5-dimethyl-1,3,2-dioxaborolane moiety offers a distinct advantage over the pinacol ester.
-
Mechanism: The transmetallation step (transfer of the ethyl group from Boron to Palladium) requires the formation of a boronate "ate" complex with a base (e.g., OH⁻, OEt⁻).
-
Advantage: The reduced bulk of the dimethyl ring allows the base to attack the boron center more rapidly than in the tetramethyl (pinacol) system, accelerating transmetallation in crowded substrates.
Catalytic Cycle Visualization
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic ester during the transmetallation step.
Comparison: Pinacol vs. 2,3-Butanediol Esters
| Feature | Pinacol Ester (Tetramethyl) | 2,3-Butanediol Ester (Dimethyl) |
| Stability | Very High (Silica stable) | High (Silica stable, hydrolyzes faster) |
| Atom Economy | Lower (MW ~156) | Higher (MW ~128) |
| Reactivity | Lower (Steric hindrance) | Higher (Less hindered B-center) |
| Use Case | General purpose, storage | Sterically demanding couplings |
Safety & Handling Guidelines
While boronic esters are generally safer than boranes (which can be pyrophoric), standard laboratory safety protocols apply.
-
Flammability: As a low-molecular-weight organic liquid, treat as a flammable liquid (Category 3). Keep away from open flames and sparks.
-
Hydrolysis: Moisture sensitive. Store under an inert atmosphere (Argon/Nitrogen) in a refrigerator (2–8°C) to prevent slow hydrolysis back to ethylboronic acid.
-
Toxicity: Boron compounds can be toxic if ingested. Wear nitrile gloves and safety glasses.
References
-
PubChem. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CID 574742).[1] National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on the mechanism involving boronic esters). [Link]
-
Brown, H. C., & Bhat, N. G. (1986). Chiral Synthesis via Organoboranes. Journal of the American Chemical Society. (Contextualizes the use of chiral diols like 2,3-butanediol in boron chemistry). [Link]
Sources
Technical Deep Dive: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Executive Summary
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4) represents a specific class of cyclic boronic esters derived from the condensation of ethylboronic acid and 2,3-butanediol. While the pinacol ester (4,4,5,5-tetramethyl) is the industry standard for stability, the 4,5-dimethyl analogue offers a distinct reactivity profile characterized by reduced steric bulk and tunable hydrolytic lability.
This guide analyzes the structural integrity, synthesis protocols, and spectroscopic signatures of this compound. It serves as a critical reference for medicinal chemists utilizing boronate signaling in Suzuki-Miyaura cross-couplings or exploring chiral auxiliary strategies where the extreme stability of pinacol esters is a hindrance to downstream deprotection.
Molecular Architecture & Stereochemistry
Core Connectivity
The molecule features a five-membered 1,3,2-dioxaborolane ring. Unlike the planar aromatic rings, this heterocyclic system adopts a puckered conformation (envelope or half-chair) to minimize torsional strain between the adjacent oxygen atoms and the vicinal methyl groups.
-
Boron Center:
hybridized, trigonal planar geometry. -
Ring Substituents:
-
Positions 4,5: Methyl groups derived from the 2,3-butanediol backbone.
-
Position 2: Ethyl group attached directly to the boron atom.
-
Stereochemical Implications
The physicochemical properties of this ester are dictated by the stereochemistry of the starting 2,3-butanediol.
| Diol Precursor | Ester Stereochemistry | Symmetry | Application Context |
| (2R, 3R)-Butanediol | ( | Chiral auxiliary for asymmetric homologation (Matteson reaction). | |
| (2S, 3S)-Butanediol | ( | Enantiomeric chiral auxiliary. | |
| meso-Butanediol | ( | Achiral; used when stereocontrol is not required but reduced steric bulk (vs. pinacol) is desired. |
Structural Visualization
The following diagram illustrates the condensation pathway and the resulting core structure.
Figure 1: Condensation pathway forming the dioxaborolane ring.
Synthesis & Purification Protocol
Mechanistic Basis
The synthesis is a reversible condensation driven by entropy and the removal of water. While pinacol esters form readily due to the "gem-dimethyl" effect (Thorpe-Ingold effect), the 4,5-dimethyl system requires more rigorous water removal to drive the equilibrium to completion.
Experimental Procedure
Objective: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (50 mmol scale).
Reagents:
-
Ethylboronic acid (50 mmol)
-
2,3-Butanediol (50 mmol, 1.0 equiv)
-
Magnesium Sulfate (anhydrous) or Molecular Sieves (3Å)
-
Solvent: Dichloromethane (DCM) or Toluene.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Charge the flask with Ethylboronic acid (3.7 g, 50 mmol) and dry DCM (100 mL).
-
Addition: Add 2,3-Butanediol (4.5 g, 50 mmol) dropwise via syringe.
-
Dehydration: Add anhydrous
(5 g) to the stirring solution.-
Note: For larger scales (>100 mmol), use a Dean-Stark trap with Toluene at reflux to azeotropically remove water.
-
-
Reaction: Stir at room temperature (20-25°C) for 16 hours under argon atmosphere.
-
Workup: Filter the mixture through a fritted glass funnel (or a pad of Celite) to remove the hydrated magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporator).
-
Purification: Distillation is recommended for high purity.
-
Boiling Point: Estimated ~60-70°C at 10 mmHg (based on analogs).
-
Alternative: If pure starting materials were used, the crude oil is often sufficiently pure (>95%) for subsequent coupling reactions.
-
Spectroscopic Characterization (NMR)[1][2][3]
The NMR signature of this compound is distinct from the pinacol ester. The key differentiator is the presence of methine protons on the ring carbons.
Table 1: Predicted NMR Data (
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 3.90 – 4.30 | Multiplet | 2H | Ring C-H (Positions 4,5) | |
| 1.15 – 1.25 | Doublet | 6H | Ring C-CH | |
| 0.95 – 1.05 | Triplet | 3H | Ethyl CH | |
| 0.70 – 0.90 | Quartet (Broad) | 2H | B-CH | |
| ~76.0 – 78.0 | - | - | Ring C-O | |
| ~17.0 – 19.0 | - | - | Ring CH | |
| ~32.0 – 34.0 | Broad Singlet | - | Trivalent Boron |
Note: The B-CH
Stability & Reactivity Profile
Hydrolytic Stability
Unlike the pinacol ester, which is remarkably stable to aqueous workups and silica gel chromatography, the 4,5-dimethyl-1,3,2-dioxaborolane is moderately labile .
-
Steric Factors: The lack of quaternary carbons (as found in pinacol) makes the boron center more accessible to nucleophilic attack by water or hydroxide.
-
Implication: Purification on silica gel should be fast, or avoided in favor of distillation. Long-term storage requires anhydrous conditions.
Transesterification
This ester undergoes facile transesterification.[1] If treated with a more sterically hindered diol (e.g., pinacol) or a chelating diol (e.g., diethanolamine), the 2,3-butanediol moiety will be displaced.
Figure 2: Thermodynamic drive toward more stable esters (e.g., Pinacol).
Applications in Drug Discovery
Suzuki-Miyaura Coupling
This compound serves as an efficient ethylating agent. In the presence of a Palladium catalyst and a base, the ethyl group is transferred to an aryl halide.
-
Advantage: The byproduct (2,3-butanediol) is water-soluble and easily removed during aqueous workup, unlike pinacol which can be persistent.
-
Reaction:
Chiral Directing Group
When synthesized from enantiopure (R,R)- or (S,S)-2,3-butanediol, this boronate acts as a chiral auxiliary in Matteson Homologation reactions.
-
Formation of the chiral boronate.[2]
-
Reaction with dichloromethyllithium (
). -
Stereoselective insertion of the methylene group.
-
This allows for the precise construction of chiral centers adjacent to the boron atom, a strategy utilized in the synthesis of proteasome inhibitors (e.g., Bortezomib analogs).
References
-
PubChem. "2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2."[3] National Library of Medicine. [Link]
-
Organic Syntheses. "Preparation of Alkyl Boronic Esters." Org.[4][5] Synth. [Link][2][4][6][7][8]
-
Roy, C. & Brown, H.C. "A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters."[9] Journal of Organometallic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane molecular weight
An In-Depth Technical Guide to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, a key organoboron compound utilized in modern organic synthesis. The central focus of this document is the elucidation of its core physicochemical properties, headlined by its precise molecular weight. We will delve into its structure, synthesis protocols with mechanistic justifications, and its pivotal role as a reagent in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.
The Strategic Importance of Boronic Esters in Synthesis
Organoboron compounds, particularly boronic acids and their corresponding esters, have become indispensable tools in the construction of complex organic molecules. Boronic esters, such as 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, offer significant advantages over their parent boronic acids. They typically exhibit enhanced stability, being less prone to dehydration-induced trimerization (boroxine formation) and protodeboronation, which simplifies their handling, purification, and storage.
This stability makes them ideal reagents for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental operation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the diol protecting group (in this case, 2,3-butanediol) can modulate the reactivity and stability of the boronic ester, allowing for fine-tuning of reaction conditions.
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The identity and purity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane are defined by its molecular structure and resulting molecular weight.
Molecular Identity and Weight
The key quantitative data for this compound are summarized below. The molecular weight is computationally derived and serves as the benchmark for all stoichiometric and analytical calculations.
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₃BO₂ | PubChem[3] |
| Molecular Weight | 127.98 g/mol | PubChem[3] |
| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane | PubChem[3] |
| CAS Number | 57633-64-4 | PubChem[3][4] |
Molecular Structure
The structure consists of a five-membered dioxaborolane ring derived from 2,3-butanediol, with an ethyl group attached to the boron atom.
Caption: Molecular structure of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
Synthesis: Mechanistic Approach and Protocol
The most common and direct method for synthesizing dioxaborolane esters is through the dehydrative condensation of a boronic acid with a suitable diol. This is an equilibrium-controlled process where the removal of water is critical to drive the reaction to completion.
Synthesis Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. [2]2. Transmetalation: The organic group (ethyl) is transferred from the boron atom to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic ester.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. [2]
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 eq)
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the aryl halide, the boronic ester, the palladium catalyst, and the base. The use of an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) and add it to the flask via syringe. Degassing removes dissolved oxygen which can oxidize and deactivate the catalyst.
-
Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) for the required time (typically 2-24 hours). Progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The choice of an aqueous workup effectively removes the inorganic base and boronate byproducts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Safety and Handling
Organoboron compounds require careful handling. Based on data for analogous compounds, the following precautions should be observed:
-
Irritant: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is expected to be an irritant to the skin, eyes, and respiratory system. [5][6]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6][7]* Air/Moisture Sensitivity: While more stable than boronic acids, boronic esters can be sensitive to moisture over long-term storage. [8]It is best to store the compound under an inert atmosphere in a cool, dry place.
-
Flammability: Many related boronic esters are flammable liquids. [9]Keep away from ignition sources. [7]
Conclusion
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, with a molecular weight of 127.98 g/mol , is a valuable and versatile reagent in synthetic organic chemistry. [3]Its stability and reactivity profile make it an excellent choice for introducing an ethyl group via robust and high-yielding Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its properties, synthesis, and application protocols, as detailed in this guide, empowers researchers to effectively leverage this compound in the development of novel molecules and materials.
References
-
BuyersGuideChem. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | 57633-64-4. [Link]
-
PubChem. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742. [Link]
-
ChemBK. 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
-
Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]
-
ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. [Link]
-
ResearchGate. Dioxaboroles as intermediates in ether-forming cross-coupling reactions. [Link]
-
Masaryk University. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]
-
National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Library and Archives Canada. INVESTIGATIONS INTO CROSS-‐COUPLING OF SECONDARY ORGANOBORONIC ESTERS. [Link]
-
ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]
Sources
- 1. is.muni.cz [is.muni.cz]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | 57633-64-4 - BuyersGuideChem [buyersguidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 9. 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82954-89-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
stability and reactivity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Topic: Stability and Reactivity of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Boronic Ester Stability for Controlled Reactivity
Executive Summary
In the landscape of organoboron chemistry, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS 57633-64-4) occupies a critical "Goldilocks" zone. It represents a cyclic boronic ester derived from ethylboronic acid and 2,3-butanediol. Unlike the ubiquitous pinacol ester (Bpin), which is often kinetically inert to hydrolysis, or the highly labile ethylene glycol esters, the 4,5-dimethyl derivative offers a tunable stability profile.
This guide analyzes the physicochemical properties, hydrolytic stability, and synthetic utility of this molecule. It is designed for medicinal chemists and process engineers who require a boronic acid surrogate that is stable enough for purification but reactive enough for mild deprotection or transesterification.
Structural Analysis & Physicochemical Properties[1]
The Molecular Architecture
The stability of cyclic boronic esters is dictated by two factors: ring strain and steric hindrance around the boron center.
-
Lewis Acidity: The boron atom is sp² hybridized with an empty p-orbital, making it electrophilic. The two oxygen atoms donate electron density (back-bonding) into this empty orbital, stabilizing the molecule compared to a free borane.
-
Steric Shielding: The methyl groups at the 4 and 5 positions of the dioxaborolane ring provide a moderate steric shield. This hinders the approach of nucleophiles (like water or hydroxide) perpendicular to the ring plane, but less effectively than the four methyl groups of a pinacol ester.
Key Properties Table[2][3]
| Property | Value / Description | Context |
| CAS Number | 57633-64-4 | Specific to the 2-ethyl-4,5-dimethyl derivative.[1] |
| Molecular Formula | C₆H₁₃BO₂ | MW: ~128.0 g/mol . |
| Physical State | Liquid (at RT) | Facilitates handling in flow chemistry or liquid dosing. |
| Boiling Point | ~120–130 °C (Predicted) | Higher than EtOH; allows for solvent exchange without loss. |
| Solubility | High in THF, DCM, Toluene | Compatible with standard non-polar organic workflows. |
| Chirality | Dependent on Diol | Can be chiral (2R,3R), (2S,3S) or meso, depending on the 2,3-butanediol source. |
Stability Profile: The "Goldilocks" Effect
The primary utility of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane lies in its hydrolytic stability relative to other boronic acid surrogates.
Hydrolytic Stability Hierarchy
Hydrolysis of boronic esters is pH-dependent and reversible. The rate-determining step is often the formation of the tetrahedral boronate intermediate via nucleophilic attack.
-
Pinacol Esters (Bpin): Extremely stable. Often require oxidative cleavage or harsh acidic conditions to remove.
-
4,5-Dimethyl Esters: Moderately stable. Can withstand flash chromatography on silica but hydrolyze readily in acidic aqueous media or via transesterification.
-
Ethylene Glycol Esters: Unstable. Hydrolyze rapidly upon exposure to atmospheric moisture.
Visualization: Stability & Reactivity Landscape
Figure 1: Comparative stability of cyclic boronic esters. The 4,5-dimethyl derivative balances stability (green) between the labile ethylene glycol esters and the robust pinacol esters.
Reactivity & Synthetic Utility
Transesterification (Exchange)
This molecule is an excellent candidate for dynamic covalent chemistry . Because the 2,3-butanediol backbone is less sterically demanding than pinacol, it can be displaced by diethanolamine (to form highly stable DABO boronates) or by aryl diols under equilibrium control.
Oxidation (C-B to C-O Bond Formation)
While the ethyl group is often a "dummy" ligand in model studies, the C-B bond is susceptible to oxidation.
-
Reagents: H₂O₂ / NaOH or NaBO₃.
-
Product: Ethanol and 2,3-butanediol.
-
Mechanism: Nucleophilic attack of hydroperoxide anion on Boron
1,2-migration of the ethyl group Hydrolysis.
Suzuki-Miyaura Coupling
In cross-coupling reactions, the 4,5-dimethyl ester performs similarly to Bpin but often exhibits faster transmetallation kinetics due to lower steric bulk around the boron center.
-
Advantage: Easier removal of the boronic by-products post-reaction compared to the persistent pinacol.
Experimental Protocols
Protocol: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Rationale: This protocol uses a Dean-Stark apparatus to drive the equilibrium forward by removing water (Le Chatelier’s principle).
Materials:
-
Ethylboronic acid (1.0 equiv)
-
2,3-Butanediol (1.05 equiv) [Note: Use (2R,3R) if chiral influence is desired; meso or racemic for general use]
-
Toluene or Benzene (Solvent)[2]
-
Magnesium Sulfate (Optional drying agent)
Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylboronic acid in toluene (0.5 M).
-
Add Diol: Add 2,3-butanediol. The reaction is slightly exothermic.
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux.
-
Monitor: Continue reflux until water collection ceases (typically 2–4 hours).
-
Self-Validation (NMR): Aliquot a sample. The disappearance of the broad B-OH signal and the shift of the diol methine protons (from ~3.5 ppm to ~4.0–4.5 ppm) confirms ester formation.
-
Workup: Cool to RT. Concentrate under reduced pressure.
-
Purification: Distillation is recommended for high purity.
Protocol: Hydrolytic Deprotection (Acidic)
Rationale: Unlike Bpin, which often requires oxidative cleavage or Lewis acids (e.g., BCl₃), this ester can be hydrolyzed with aqueous mineral acid.
-
Dissolve the ester in THF/H₂O (4:1).
-
Add 1M HCl (3 equiv).
-
Stir at RT for 1–2 hours.
-
Validation: Monitor by TLC (stain with curcumin or KMnO₄) or ¹¹B NMR (shift from ~30 ppm ester to ~32 ppm acid).
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthesis workflow emphasizing the critical water removal step for equilibrium displacement.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
PubChem Compound Summary. (2025). 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CID 574742). National Center for Biotechnology Information.
Sources
Methodological & Application
Application Note: Precision Ethylation of Aryl Halides using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
[1]
Executive Summary
This guide details the application of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4), the 2,3-butanediol ester of ethylboronic acid, in palladium-catalyzed cross-coupling.[1] While ethylboronic acid pinacol ester is more commercially ubiquitous, the 4,5-dimethyl analogue offers distinct advantages in atom economy and transmetalation kinetics due to reduced steric bulk around the boron center.[1]
This protocol addresses the primary challenge of alkyl-aryl coupling: suppressing
Technical Background & Mechanistic Insight
The Reagent Profile
Unlike the solid ethylboronic acid (which is hygroscopic and prone to dehydration/trimerization), 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a stable liquid.[1]
-
Stability: High resistance to protodeboronation compared to the free acid.
-
Reactivity: The 2,3-butanediol backbone is less sterically demanding than the pinacol (tetramethyl) backbone. This can facilitate the formation of the critical hydroxo-boronate intermediate required for transmetalation in sterically crowded biaryl systems [1].
The "Alkyl Problem" in Cross-Coupling
Coupling an alkyl group (ethyl) to an aryl halide is significantly more difficult than aryl-aryl coupling. The catalytic cycle faces a "fork in the road" after the oxidative addition and transmetalation steps.
The Danger Zone: Once the Ethyl-Pd-Aryl complex forms, it can undergo:
-
Reductive Elimination (Desired): Forming the Ethyl-Aryl bond.[1]
- -Hydride Elimination (Undesired): Forming styrene (or ethylene) and a Pd-Hydride species, leading to reduction of the starting material (hydrodehalogenation).
To favor path 1, we must use electron-rich, bulky ligands (e.g., SPhos, XPhos, or
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the productive cycle and the destructive
Figure 1: Catalytic cycle highlighting the critical competition between reductive elimination (Green) and
Optimization Guidelines
Catalyst & Ligand Selection
For ethylation, "standard" tetrakis(triphenylphosphine)palladium(0) is often insufficient due to slow reductive elimination.[1]
-
Primary Choice: Pd(OAc)₂ + SPhos (or XPhos ). Buchwald dialkylbiaryl phosphines are exceptionally good at forcing reductive elimination of
groups [3]. -
Secondary Choice: Pd(dppf)Cl₂ . The large bite angle of dppf also encourages reductive elimination, though it may require higher temperatures.
Base and Solvent Matrix
The 4,5-dimethyl-1,3,2-dioxaborolane requires hydrolysis/activation.[1]
-
Base:
(3.0 equiv) is superior to carbonates for alkyl coupling as it provides a high concentration of active species without causing excessive protodeboronation. -
Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1). The biphasic nature is crucial for dissolving the inorganic base while keeping the catalyst active in the organic phase.
| Variable | Recommendation | Rationale |
| Ligand | SPhos or RuPhos | Steric bulk promotes reductive elimination over |
| Base | Anhydrous carbonate bases are often too slow; Phosphate buffers pH.[1] | |
| Solvent | Toluene/H₂O (10:1) | High boiling point allows heating (100°C) to overcome activation energy. |
| Stoichiometry | 1.2 - 1.5 equiv | Alkyl boronates can oxidize; slight excess ensures full conversion.[1] |
Experimental Protocols
Protocol A: High-Efficiency Ethylation (Buchwald-Type Conditions)
Best for: Valuable substrates, heterocycles, or sterically hindered aryl halides.[1]
Reagents:
-
Aryl Halide (1.0 mmol)[2]
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 mmol, ~213 mg/0.24 mL)[1]
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)[1]
-
SPhos (0.04 mmol, 4 mol%)[1]
- (3.0 mmol, 636 mg)[1]
-
Toluene (4 mL) / Water (0.4 mL)
Procedure:
-
Setup: Charge a reaction vial with Aryl Halide, Pd(OAc)₂, SPhos, and
. (If Aryl Halide is liquid, add in step 3).[1] -
Inerting: Seal vial and purge with Argon/Nitrogen for 5 minutes.
-
Addition: Add Toluene, Water, and 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane via syringe.
-
Reaction: Heat to 100°C with vigorous stirring for 12–18 hours.
-
Note: Vigorous stirring is essential for biphasic mixtures.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (10 mL) and brine. Dry organic layer over
.[1][2] -
Purification: Silica gel chromatography. (Ethyl derivatives often co-elute with starting materials; use careful gradient optimization).
Protocol B: Robust Scale-Up (dppf Conditions)
Best for: Simple aryl bromides/iodides and larger scale (gram) synthesis.[1]
Reagents:
-
Aryl Halide (10 mmol)
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (12 mmol)[1]
- (0.3 mmol, 3 mol%)[1]
- (30 mmol)
-
1,4-Dioxane (40 mL) / Water (10 mL)[1]
Procedure:
-
Combine all solids in a pressure vessel or round-bottom flask.
-
Degas solvents separately (sparge with
for 20 mins) before addition. -
Heat to 90°C for 16 hours.
-
Validation Check: Take a 50 µL aliquot, filter through a silica plug, and analyze via GC-MS. Look for the M+29 peak (Ethyl vs H).
Troubleshooting & Self-Validation
Use this logic flow to diagnose failures.
Figure 2: Troubleshooting logic for alkyl-aryl coupling failures.
Common Failure Modes:
-
Hydrodehalogenation (Ar-H): If you see the mass of Ar-H instead of Ar-Et, the hydride elimination pathway is winning.[1] Action: Switch to a bulkier ligand (XPhos) or increase the concentration of the boronate.
-
Homocoupling (Ar-Ar): Oxygen leak.[1] Action: Ensure stricter inert atmosphere.
-
No Reaction: The 2,3-butanediol ester is more stable than the acid.[1] If it fails to activate, increase the water ratio or switch to a stronger base like
in anhydrous THF.
References
-
Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link] (Context: Discusses stability/activation of protected boronates).
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkylboronic Acids.[1][2][5][6] Journal of the American Chemical Society. [Link]
-
Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
- 1. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry - Oreate AI Blog [oreateai.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Efficiency Ethylation of Aryl Halides using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Executive Summary & Reagent Profile[1][2][3][4][5]
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4) is a specialized organoboron reagent used for the installation of ethyl groups onto aryl and heteroaryl scaffolds via Palladium-catalyzed cross-coupling. Structurally, it is the cyclic ester derived from ethylboronic acid and 2,3-butanediol.
While functionally similar to the ubiquitous pinacol ester (Ethyl-BPin ), this reagent offers distinct physicochemical properties:
-
Reduced Steric Bulk: The 4,5-dimethyl backbone is less sterically demanding than the tetramethyl (pinacol) backbone, potentially facilitating faster transmetallation in crowded systems.
-
Atom Economy: Lower molecular weight compared to BPin derivatives.
-
Stability Profile: It exhibits a "Goldilocks" stability—more stable than free ethylboronic acid (which is prone to dehydration and oxidation) but more labile towards hydrolysis than the hyper-stable BPin esters.
Critical Application Challenge:
The primary obstacle in using this reagent is
Mechanistic Logic & Control Strategy
To achieve high yields, the catalytic cycle must be biased to favor Reductive Elimination (
The "Alkyl Problem" in Cross-Coupling
-
Oxidative Addition: Pd(0) inserts into Ar-X.[1]
-
Transmetallation: The ethyl group is transferred to Pd, forming L-Pd(Ar)(Et).
-
The Fork in the Road:
-
Path A (Desired): Reductive elimination releases Ar-Et.
-
Path B (Undesired):
-H elimination releases Ethylene and L-Pd(Ar)(H), which then reductively eliminates to form Ar-H (des-halo byproduct).
-
Strategic Solution
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., RuPhos , XPhos , SPhos ). These ligands accelerate reductive elimination sterically and electronically, making
. -
Base/Solvent: Anhydrous or biphasic conditions with weak hydration are preferred to prevent rapid protodeboronation of the boronate ester before transmetallation.
Figure 1: Catalytic cycle highlighting the competition between productive coupling and beta-hydride elimination.
Experimental Protocol
Method A: The "Buchwald" Standard (Recommended)
This method utilizes RuPhos or XPhos , which are the gold standards for alkyl coupling.
Reagents:
-
Substrate: Aryl Bromide or Chloride (1.0 equiv)
-
Boronate: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + RuPhos (4-10 mol%)
-
Alternatively: Use precatalyst RuPhos-Pd-G4 (2-5 mol%) for easier handling.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)[2]
-
Temperature: 80 °C – 100 °C
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a stir bar and septum cap) with the Aryl Halide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).
-
Note: If the aryl halide is a liquid, add it later via syringe.
-
-
Solvent Addition: Add Toluene (4.5 mL) and degassed Water (0.45 mL).
-
Critical: Oxygen promotes homocoupling and catalyst deactivation. Sparge solvents with Argon for 15 mins prior to use.
-
-
Reagent Addition: Add 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 mmol) via syringe.
-
Reaction: Seal the vial and heat to 95 °C with vigorous stirring (1000 rpm) for 12–18 hours.
-
Monitoring: Check by LC-MS. Look for the M+29 mass (Ethyl vs H).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.[3]
-
Purification: Flash chromatography. The ethyl product is often non-polar; start with 100% Hexanes.
Method B: Difficult Substrates (Pd-PEPPSI)
For sterically hindered aryl halides or electron-rich chlorides.
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Dioxane (Anhydrous) or Dioxane/H2O (9:1)
-
Temp: 80 °C
Optimization & Troubleshooting Guide
Use this matrix to diagnose failure modes.
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Recovery of Aryl Halide | Oxidative Addition Failure | Switch from Bromide to Iodide. Increase Temp to 110°C. Use Pd-PEPPSI-IPr. |
| Formation of Ar-H (Reduced) | Critical: Switch ligand to RuPhos or XPhos . Lower temperature slightly. Ensure Argon atmosphere is rigorous (O2 can promote this). | |
| Formation of Ar-Ar (Homocoupling) | Oxidative Issue | Degas solvents more thoroughly. Reduce catalyst loading. |
| Boronate Consumption, No Product | Protodeboronation | The ethyl group hydrolyzed and left as ethane/ethanol. Switch to anhydrous conditions (Dioxane, CsF base). |
Solvent/Base Screening Table
If the standard Toluene/Water/K3PO4 fails:
| Priority | Solvent System | Base | Rationale |
| 1 (Standard) | Toluene : Water (10:[2]1) | K₃PO₄ | Best balance of solubility and activation. |
| 2 (Anhydrous) | 1,4-Dioxane | Cs₂CO₃ | Prevents hydrolysis of the boronate ester. |
| 3 (Fast) | n-Butanol | KOH | High polarity, very fast rates, but risk of side reactions. |
Safety & Handling
-
Flammability: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is an organic liquid and should be treated as flammable . Store away from ignition sources.
-
Stability: Store at 2–8 °C under inert gas. While the 4,5-dimethyl ester is relatively stable, moisture will slowly hydrolyze it to ethylboronic acid, which can polymerize or oxidize.
-
Toxicity: Palladium catalysts and aryl halides are often toxic/mutagenic. Handle all solids in a fume hood.
References
-
RuPhos/XPhos for Alkyl Coupling: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Cross-Coupling of Alkyl- and Arylboronic Acids. Journal of the American Chemical Society.[4] Link
-
Beta-Hydride Elimination Mechanism: Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[4] Link
-
PEPPSI Catalyst Protocols: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Link
-
Boronate Ester Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Sources
Application Note: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in Advanced Organic Synthesis
Executive Summary
Boronic acids and their ester derivatives are indispensable vectors for carbon-carbon bond formation in modern organic synthesis. Among these, 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane (the 2,3-butanediol ester of ethylboronic acid) occupies a privileged position. Unlike the ubiquitous pinacol boronic esters, which are often too sterically hindered or hydrolytically stable for late-stage cleavage, the 2,3-butanediol ester strikes an optimal thermodynamic balance. Furthermore, when derived from enantiopure
The Causality of Auxiliary Selection: Why 2,3-Butanediol?
In drug development and complex natural product synthesis, the choice of the diol protecting group dictates the synthetic trajectory. Free ethylboronic acid is prone to autoxidation and trimerization into boroxines, making stoichiometric precision difficult. Esterification resolves this, but the choice of diol is critical .
Pinacol (2,3-dimethyl-2,3-butanediol) creates a highly shielded, unreactive boron center. While excellent for Suzuki couplings, pinacol esters are notoriously difficult to deprotect, often requiring harsh oxidative conditions that are incompatible with sensitive functional groups. Conversely, 2,3-butanediol provides sufficient steric bulk to prevent unwanted nucleophilic attack during chromatography, yet remains labile enough for mild transesterification or directed cleavage. Most importantly, its
Table 1: Comparative Analysis of Boronic Acid Protecting Groups
| Protecting Group | Structure Type | Chiral Induction (Matteson) | Hydrolytic Stability | Cleavage / Deprotection Conditions |
| Pinacol | Achiral, highly bulky | N/A | Very High | Harsh (NaIO₄ / RuCl₃ or strong acid) |
| 2,3-Butanediol | Chiral ( | Excellent (dr > 95:5) | Moderate | Mild (Transesterification with diethanolamine) |
| Pinanediol | Chiral (Asymmetric) | Excellent (dr > 98:2) | High | Moderate (BCl₃ or oxidative cleavage) |
| DICHED | Chiral ( | Superior (dr > 99:1) | Moderate | Mild (Aqueous hydrolysis / oxidation) |
Application 1: Matteson Asymmetric Homologation
The Matteson homologation is the premier methodology for constructing contiguous stereocenters. When
Mechanistic Causality
The reaction initiates with the addition of (dichloromethyl)lithium to the boron atom at cryogenic temperatures (-100 °C). This extreme temperature is non-negotiable; carbenoids like LiCHCl₂ are prone to rapid
The addition of anhydrous zinc chloride (ZnCl₂) serves as the catalytic trigger. As a halophilic Lewis acid, ZnCl₂ coordinates to one of the chloride leaving groups, lowering the activation energy for the 1,2-alkyl migration. The
Fig 1: Mechanistic pathway of the Matteson Asymmetric Homologation.
Protocol 1: Stereocontrolled Chain Extension via Matteson Homologation
Objective: Convert
-
Carbenoid Generation: To a flame-dried Schlenk flask under argon, add anhydrous THF (20 mL) and dichloromethane (1.2 equiv). Cool the mixture to -100 °C using a liquid nitrogen/ethanol bath. Slowly add
-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask. Stir for 15 minutes. -
Boronate Formation: Add
-2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.0 equiv) dropwise. Stir at -100 °C for 30 minutes.-
Validation Checkpoint: The solution must remain clear and colorless. A sudden shift to yellow/brown indicates thermal decomposition of the carbenoid, requiring the reaction to be aborted.
-
-
Stereospecific Rearrangement: Add a solution of anhydrous ZnCl₂ (1.5 equiv, 1.0 M in ether). Remove the cooling bath and allow the reaction to warm to 20 °C over 12 hours.
-
Nucleophilic Displacement: Cool the reaction to -78 °C and add the desired Grignard reagent (e.g., benzylmagnesium chloride, 1.5 equiv). Warm to room temperature and stir for 4 hours.
-
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: Analyze the crude mixture via TLC (10% EtOAc/Hexanes). The product will be less polar than the starting material. Visualize using a Phosphomolybdic Acid (PMA) stain, as aliphatic boronic esters are not UV-active.
-
Application 2: Suzuki-Miyaura Ethylation
Beyond asymmetric synthesis, 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane serves as a highly efficient reagent for the ethylation of aryl and vinyl halides. The introduction of an ethyl group is a common bioisosteric strategy in medicinal chemistry to modulate lipophilicity and metabolic stability.
Mechanistic Causality
Unlike diethylzinc or ethylmagnesium bromide—which are pyrophoric, highly basic, and incompatible with protic solvents or electrophilic functional groups (e.g., ketones, esters)—the ethylboronic ester is bench-stable. The cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle. The critical transmetalation step requires the activation of the boronic ester by a base (e.g., K₂CO₃), which forms a reactive, electron-rich hydroxyboronate intermediate that readily transfers the ethyl group to the Pd(II) center .
Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing an ethylboronic ester.
Protocol 2: Palladium-Catalyzed Ethylation of Aryl Bromides
Objective: Synthesize ethylbenzene derivatives using 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
-
Reagent Setup: In a 20 mL reaction vial, combine the aryl bromide (1.0 equiv), 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (0.2 M relative to the aryl halide). Seal the vial with a septum and sparge the solution with argon for 15 minutes.
-
Validation Checkpoint: The initial mixture will appear reddish-brown. The absence of a black palladium mirror on the glass walls during the first hour of heating confirms successful degassing and catalyst stability.
-
-
Reaction Execution: Heat the mixture at 80 °C in an oil bath or heating block for 12 hours.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Validation Checkpoint: GC-MS analysis of the crude mixture should show the complete disappearance of the aryl halide isotopic cluster and the emergence of the
molecular ion corresponding to the ethylated product.
-
References
-
Luithle, J. E., & Pietruszka, J. (2000). 1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: Chiral Auxiliary and Efficient Protecting Group for Boronic Acids. The Journal of Organic Chemistry.[Link]
-
Gorges, J., & Kazmaier, U. (2018). Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters.[Link]
-
Kazmaier, U. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs.[Link]
-
Matteson, D. S. (2016). Boron Chemistry: An Overview. ACS Symposium Series.[Link]
-
Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.[Link]
catalytic systems for reactions involving 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
An In-Depth Guide to Catalytic Systems for Reactions Involving 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
A Note to the Researcher: While 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a commercially available reagent, specific, detailed catalytic protocols for this exact molecule are not extensively documented in peer-reviewed literature. This guide, therefore, provides comprehensive application notes and protocols for closely related and well-studied analogues, primarily ethylboronic acid and its pinacol ester. These protocols serve as an excellent starting point for the development of catalytic reactions with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, with the understanding that optimization will likely be necessary.
Introduction: The Utility of Ethylboron Reagents in Modern Synthesis
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane belongs to the class of alkylboronate esters, which are increasingly important building blocks in organic synthesis. The introduction of an ethyl group is a common strategy in medicinal chemistry and materials science to fine-tune the steric and electronic properties of molecules. Catalytic cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful and versatile method for forming carbon-carbon bonds with these reagents.[1]
This guide provides a detailed exploration of catalytic systems for reactions involving ethylboron reagents, with a focus on palladium- and copper-catalyzed cross-coupling reactions. The principles and protocols described herein are directly applicable to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2][3] While highly efficient for aryl- and vinylboron reagents, the use of alkylboron compounds like 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane presents unique challenges, including a slower rate of transmetalation and the potential for β-hydride elimination.[4]
A. The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
The choice of base is critical for activating the boronic ester to facilitate transmetalation.[6] For alkylboronic esters, stronger bases are often required to form the more nucleophilic "ate" complex.
B. Protocol for a Typical Suzuki-Miyaura Coupling of an Ethylboron Reagent with an Aryl Bromide
This protocol is adapted from established methods for the coupling of alkylboronic esters and should serve as a robust starting point for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.[4][7]
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed toluene and water (10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water mixture via syringe.
-
Add the 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C. Data Summary: Catalyst, Ligand, and Base Selection
The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling of alkylboron reagents. The following table summarizes common combinations and their general performance.
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Yields | Key Considerations |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Good to Excellent | Bulky, electron-rich phosphine ligands are often essential to promote reductive elimination and prevent β-hydride elimination.[8] |
| Pd₂(dba)₃ | Buchwald Ligands | K₂CO₃, Na₂CO₃ | THF/H₂O | Moderate to Good | May require higher temperatures or longer reaction times. |
| Pd/C | None | Na₂CO₃, K₂CO₃ | Ethanol/H₂O | Variable | A heterogeneous option that can simplify product purification, but may have lower activity for challenging substrates.[9] |
II. Copper-Catalyzed Cross-Coupling: An Emerging Alternative
Copper-catalyzed cross-coupling reactions have gained significant attention as a cost-effective and often complementary approach to palladium-catalyzed methods.[10] For organoboron reagents, copper catalysis can enable different modes of reactivity.
A. Mechanistic Considerations in Copper-Catalyzed Cross-Coupling
The mechanism of copper-catalyzed cross-coupling of organoboron reagents is still a subject of active research but is believed to involve a transmetalation step from the boron ate complex to the copper catalyst.
B. Protocol for a Copper-Catalyzed Coupling of an Ethylboron Reagent
This protocol is based on methodologies developed for the copper-catalyzed coupling of alkylboronic esters.[11]
Materials:
-
Alkenyl or Alkynyl Halide (1.0 equiv)
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add CuI, 1,10-phenanthroline, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous DMF, followed by the alkenyl or alkynyl halide.
-
Add the 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
-
Seal the vessel and stir the reaction mixture at 60-80 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
C. Scope and Limitations of Copper-Catalyzed Couplings
| Coupling Partner | Catalyst System | Typical Yields | Notes |
| Aryl Iodides | CuI / Phenanthroline | Moderate to Good | Generally requires electron-deficient aryl iodides.[10] |
| Alkenyl Bromides | Cu(OAc)₂ / Ligand | Good | Can be sensitive to steric hindrance. |
| Alkynyl Bromides | CuI / TMEDA | Good to Excellent | A reliable method for the synthesis of substituted alkynes. |
III. Rhodium-Catalyzed Reactions
IV. Troubleshooting and Optimization
When working with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, it is important to consider the following for reaction optimization:
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. Using anhydrous solvents and a strong, non-nucleophilic base can help to minimize this.
-
β-Hydride Elimination: This is a concern for alkylboron reagents with β-hydrogens. The use of bulky ligands on the palladium center can disfavor this pathway.
-
Reaction Temperature: A balance must be struck between a temperature high enough to promote the reaction and one that does not lead to decomposition of the catalyst or starting materials.
-
Ligand Screening: For palladium-catalyzed reactions, a screen of different phosphine ligands (e.g., Buchwald or Herrmann-Beller type ligands) is often necessary to find the optimal conditions for a given substrate.
V. Safety Precautions
-
Organoboron reagents should be handled in a well-ventilated fume hood.
-
Palladium and copper catalysts, as well as their ligands, can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Many of the solvents used in these reactions are flammable and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. PMC. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Internal and External Catalysis in Boronic Ester Networks. PMC. [Link]
-
Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. [Link]
-
Emergent Organoboron Acid Catalysts. PMC. [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Internal and external catalysis in boronic ester networks. ChemRxiv. [Link]
-
Suzuki Cross-Coupling. J&K Scientific LLC. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Copper-Catalyzed Oxidative Acetalization of Boronic Esters: An Umpolung Strategy for Cyclic Acetal Synthesis. ACS Publications. [Link]
-
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. ChemBK. [Link]
-
(Z)-2-(2-bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. The Journal of Organic Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. PMC. [Link]
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. PubChem. [Link]
-
A method for the Cu-catalyzed cross-coupling of both aryl and alkylboranes with aryl bromides is described. Indiana University. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][12]-Fused Indole Heterocycles. ACS Publications. [Link]
-
Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. BuyersGuideChem. [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
-
Copper-mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. iu.tind.io [iu.tind.io]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Page loading... [wap.guidechem.com]
role of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in C-C bond formation
Application Note: The Role of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in Catalytic C–C Bond Formation
Introduction to sp²-sp³ Cross-Coupling Challenges
The targeted introduction of an ethyl group into an aryl or heteroaryl scaffold is a critical transformation in drug development, often utilized to fine-tune a molecule's lipophilicity (logP), metabolic stability, and receptor binding affinity. While the palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for C–C bond formation, sp²-sp³ couplings involving alkylboronic acids present severe mechanistic challenges. Alkylboron species suffer from notoriously slow transmetalation rates and are highly susceptible to β-hydride elimination, which leads to undesired alkene byproducts and des-alkylated arenes[1].
To overcome these kinetic barriers, the choice of the boron reagent is paramount. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane —the 2,3-butanediol ester of ethylboronic acid—has emerged as a highly strategic reagent, offering an optimal balance of shelf-stability and catalytic reactivity[2].
Mechanistic Rationale & Reagent Causality
As a Senior Application Scientist, it is crucial to understand why the 2,3-butanediol ester is selected over other ethylboron derivatives. The causality behind this choice lies in the steric and electronic modulation of the boron center:
-
Avoidance of Free Ethylboronic Acid: Free alkylboronic acids are highly unstable. They readily oxidize in air to form alcohols and boric acid, and they spontaneously dehydrate to form trimeric boroxines[3]. This oligomerization drastically alters the stoichiometry of the reaction and complicates reproducible dosing.
-
Overcoming the Pinacol Penalty: While the ubiquitous pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides excellent stability against protodeboronation, its extreme steric bulk is detrimental in sp³ couplings[4]. Transmetalation requires the base to coordinate with the boron atom to form a nucleophilic "ate" complex. The four methyl groups of the pinacol ester heavily shield the boron center, severely retarding this activation step.
-
The 2,3-Butanediol Advantage: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane strikes the perfect kinetic balance. The 4,5-dimethyl substitution provides sufficient steric shielding to prevent spontaneous oxidation and boroxine formation, ensuring a stable, monomeric reagent. However, the absence of the two additional methyl groups (compared to pinacol) significantly reduces steric hindrance, allowing for rapid base coordination and accelerated transmetalation[2]. Furthermore, the 2,3-butanediol byproduct generated upon hydrolysis is highly water-soluble, simplifying downstream purification[5].
Catalytic Pathway Dynamics
The successful formation of the Ar-Et bond relies on pushing the catalytic cycle toward reductive elimination before β-hydride elimination can occur. The use of bulky, bidentate ligands (e.g., dppf) or electron-rich monophosphines (e.g., RuPhos) forces the Pd(II) center into a tight geometry that accelerates the reductive elimination of the ethylated product[6].
Catalytic cycle of sp2-sp3 Suzuki coupling highlighting the boronate activation step.
Comparative Reagent Data
The following table summarizes the quantitative and qualitative parameters that dictate reagent selection in sp²-sp³ cross-coupling workflows.
| Reagent Type | Chemical Structure | Stability (Air/Moisture) | Relative Transmetalation Rate | Byproduct Aqueous Solubility | Primary Use Case |
| Free Acid | Ethylboronic acid | Low (Forms boroxines) | Fast | High | Niche/Specialty synthesis |
| 2,3-Butanediol Ester | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | High (Monomeric) | Moderate-Fast | High (2,3-butanediol) | Optimal for challenging sp³ couplings |
| Pinacol Ester | Ethylboronic acid pinacol ester | Very High | Slow (Sterically hindered) | Low (Lipophilic pinacol) | Standard library synthesis |
Self-Validating Experimental Protocol: sp²-sp³ Ethylation Workflow
This protocol provides a robust, self-validating methodology for the ethylation of aryl halides using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
Five-step self-validating workflow for Pd-catalyzed ethylation using the 2,3-butanediol ester.
Materials Required:
-
Aryl bromide or aryl iodide (1.0 equiv)
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
K₂CO₃ or Cs₂CO₃ (3.0 equiv, finely milled)
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with dry Nitrogen or Argon for 30 minutes.
-
Causality & Validation: Oxygen promotes the homocoupling of the boronic ester and degrades the Pd(0) active species. If the reaction mixture turns jet-black immediately upon heating, oxygen ingress has caused Pd(0) precipitation.
-
-
Reaction Assembly: In an oven-dried Schlenk flask under inert atmosphere, combine the aryl halide, Pd(dppf)Cl₂, and the base. Add the degassed solvent, followed by the liquid 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane via a micro-syringe.
-
Catalytic Heating: Seal the flask and heat to 80–100 °C with vigorous stirring (800 rpm) for 12–18 hours.
-
Validation Checkpoint: The reaction should transition from a yellow/orange suspension to a dark red/brown homogeneous mixture.
-
-
Reaction Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with distilled water.
-
Causality: The aqueous wash hydrolyzes any remaining boronate and efficiently pulls the cleaved 2,3-butanediol byproduct into the aqueous phase, preventing it from streaking during chromatography[5].
-
-
Extraction and Purification: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure ethylated arene.
References
1. – ResearchGate 2. – BenchChem 3. – Anderson Development Company 4. – VulcanChem 5. – Wikipedia
Sources
Application Note: Late-Stage Ethylation via Suzuki-Miyaura Coupling using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide an authoritative, self-validating protocol for the construction of
Mechanistic Rationale & Reagent Selection
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance[1]. However, while aryl-aryl couplings are highly robust, the coupling of
To circumvent these issues, stable boronate esters are utilized. As reported by Miyaura et al., aryl and alkyl boronates can be utilized directly in the cross-coupling reaction. While the first preparation of an ethylboronic species was achieved via the slow oxidation of triethylborane[3], modern late-stage functionalization relies on highly engineered esters.
Why 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane? This specific reagent (CAS: 57633-64-4), derived from butane-2,3-diol, strikes a critical mechanistic balance:
-
Enhanced Stability: It is significantly more stable to ambient moisture and oxygen than free ethylboronic acid, allowing for precise stoichiometric control.
-
Accelerated Transmetalation: Compared to the ubiquitous pinacol ester (Bpin), the 4,5-dimethyl ester possesses secondary (rather than tertiary) carbons adjacent to the oxygen atoms. This reduced steric bulk accelerates the formation of the reactive boronate ate-complex, facilitating the rate-determining transmetalation step and outcompeting deleterious
-hydride elimination pathways.
Catalytic Cycle & Pathway Visualization
The reaction relies on the generation of a nucleophilic ate-complex. Alkylboronic esters do not undergo transmetalation directly; they must be activated by an exogenous base (typically hydroxide generated in situ from water and a carbonate/phosphate base) to form the
Catalytic cycle of Suzuki-Miyaura coupling with 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
Optimization of Reaction Conditions
The success of
Table 1: Catalyst and Ligand Selection
| Catalyst / Ligand System | Mechanistic Characteristics | Optimal Substrate Scope |
| The large bite angle of the bidentate dppf ligand accelerates reductive elimination, suppressing competitive | Aryl Bromides, Aryl Iodides | |
| The electron-rich, bulky biaryl phosphine ligand facilitates the difficult oxidative addition of chlorides and accelerates transmetalation. | Aryl Chlorides, Sterically Hindered Aryl Bromides | |
| Cost-effective, but the monodentate ligands often lead to slower kinetics with alkylboronates, increasing the risk of protodeboronation. | Highly reactive Aryl Iodides only |
Table 2: Base and Solvent Optimization
| Base | Solvent System | Temp | Causality & Remarks |
| Toluene / | 90 °C | Optimal. The high basicity of phosphate drives the rapid formation of the boronate ate-complex. Water is strictly required to generate | |
| 1,4-Dioxane / | 80 °C | Excellent solubility profile. The "Cesium Effect" enhances the nucleophilicity of the boronate complex, ideal for electron-deficient aryl halides. |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory is verified before proceeding to the next chemical operation.
Reagents Required:
-
Aryl Halide: 1.0 mmol
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane: 1.5 mmol (1.5 equiv)
- : 0.05 mmol (5 mol%)
- (Anhydrous): 3.0 mmol (3.0 equiv)
-
Solvents: Toluene (10 mL) and Degassed
(1 mL)
Step-by-Step Methodology:
Step 1: Reagent Preparation & Deoxygenation
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol),
(5 mol%), and (3.0 mmol). -
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Causality:
intermediates are highly susceptible to oxidation by atmospheric , which forms catalytically dead oxides. Solid-state evacuation ensures the microcrystalline environment is entirely oxygen-free.
Step 2: Solvent & Borolane Addition
-
Add 10 mL of anhydrous, sparged Toluene and 1 mL of degassed
via syringe. -
Add 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 mmol) dropwise via a gas-tight syringe.
-
Causality: Water is mandatory. It hydrolyzes the ester to generate the nucleophilic boronate ate-complex
. Without water, the catalytic cycle stalls at the oxidative addition intermediate.
Step 3: Reaction Execution & IPC (Self-Validation)
-
Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.
-
IPC Check: After 12 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot of the upper organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is validated as complete when the Aryl Halide peak area is <2% relative to the product. If starting material >2%, spike an additional 2 mol% Pd catalyst, add 0.5 equiv of the borolane, and heat for 4 additional hours.
Step 4: Quench & Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous
(brine, 15 mL).
-
Causality: Brine is preferred over pure water to increase the ionic strength of the aqueous layer, preventing the formation of stubborn emulsions caused by amphiphilic boronic acid byproducts.
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
-
Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to yield the pure ethylarene.
Experimental Workflow Diagram
Step-by-step experimental workflow for the synthesis and purification of ethylarenes.
References
-
Title: Synthesis and Application of Boronic Acid Derivatives. Source: URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in reactions involving this versatile alkylboronic ester. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane and what are its primary applications?
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is an alkylboronic ester.[1] Boronic esters are crucial reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This specific reagent allows for the introduction of an ethyl group onto aromatic, heteroaromatic, or vinylic systems. Boronic esters are generally favored over their corresponding boronic acids due to their enhanced stability, ease of handling, and often better solubility in organic solvents.[4][5]
Q2: How should I properly handle and store 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane?
This reagent is a flammable liquid and can cause skin and eye irritation.[6] It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[6][7] For storage, the container should be tightly closed and kept in a cool, dry place away from ignition sources.[6] While more stable than the corresponding boronic acid, prolonged exposure to atmospheric moisture can lead to hydrolysis, impacting reagent purity and subsequent reaction performance.
Q3: My reaction yield is low. What are the most common initial culprits to investigate?
Low yields in reactions involving boronic esters often trace back to a few key areas:
-
Reagent Integrity: The boronic ester may have degraded due to hydrolysis or oxidation.
-
Reaction Conditions: Suboptimal choice of base, solvent, temperature, or catalyst system can dramatically lower yield.[8][9]
-
Side Reactions: Competing pathways, particularly protodeboronation (loss of the boron moiety and replacement with a hydrogen atom), can consume the starting material.[10][11]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and unwanted side reactions like homocoupling.[2][8]
This guide will delve into each of these areas in the Troubleshooting section below.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor yields. We will address the most common experimental observations and provide detailed protocols and the scientific rationale behind them.
Problem 1: Low or No Conversion of Starting Materials
Observing a significant amount of unreacted starting material (e.g., the aryl halide in a Suzuki coupling) points to an issue with the catalytic cycle's initiation or turnover.
Potential Causes & Solutions
-
Inactive Catalyst System: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[2] If you are using a Pd(II) precatalyst, its reduction may be inefficient. Similarly, phosphine ligands can be oxidized by trace oxygen, preventing them from coordinating to the palladium center.[8]
-
Expert Recommendation: Ensure your catalyst and ligands are from a reliable source and have been stored correctly under an inert atmosphere. For sensitive reactions, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern Buchwald precatalysts which form the active catalyst more reliably.[8]
-
-
Inappropriate Base or Solvent: The base is critical for activating the boronic ester for the transmetalation step.[4] Its effectiveness is highly dependent on the solvent system. For instance, an anhydrous coupling using potassium phosphate (K₃PO₄) may require a small amount of water to function effectively.[12]
-
Expert Recommendation: The choice of base and solvent is often substrate-dependent and requires empirical optimization. A study by de Vries et al. highlighted that lipophilic bases like potassium 2-ethylhexanoate can significantly improve reaction rates and yields in Miyaura borylations, even at lower temperatures.[13][14] This can be a powerful strategy to avoid thermal decomposition of sensitive substrates.
-
-
Insufficient Thermal Energy: Many cross-coupling reactions require heating to overcome activation barriers, particularly for the oxidative addition and reductive elimination steps.[15]
-
Expert Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition and side reactions.[8]
-
Workflow for Diagnosing Low Conversion
Caption: General troubleshooting workflow for low conversion.
Experimental Protocol: Reaction Condition Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add your aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and ligand (if separate).
-
Variable Addition: To each vial, add a different combination of base and solvent as outlined in the table below.
-
Reagent Addition: Add the 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2-1.5 equiv).
-
Degassing: If not in a glovebox, thoroughly degas each vial using 3-4 freeze-pump-thaw cycles.
-
Reaction: Heat all vials to a set temperature (e.g., 100°C) for a predetermined time (e.g., 12 hours).
-
Analysis: Cool the reactions, quench, and analyze a small aliquot from each by LC-MS or GC-MS to determine the percent conversion and identify the most promising conditions for further optimization.
| Entry | Base (2.0 equiv) | Solvent System | Typical Temperature | Notes |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 90-110°C | A common starting point for many Suzuki couplings. |
| 2 | K₃PO₄ | 1,4-Dioxane | 100-110°C | Often effective for more challenging substrates.[4] |
| 3 | Cs₂CO₃ | THF/H₂O (4:1) | 70-90°C | A stronger base, can sometimes facilitate difficult couplings. |
| 4 | KOAc | Anhydrous Dioxane | 110°C | Classic Miyaura borylation conditions. |
| 5 | K-2-ethylhexanoate | Anhydrous THF | 35-50°C | A milder, lipophilic base that can improve solubility and rates.[13] |
Problem 2: Significant Side Product Formation
The presence of undesired byproducts, such as the protodeboronated starting material or homocoupled products, directly reduces the yield of the desired compound.
Key Side Reaction: Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement by a C-H bond.[11] This process is often base-catalyzed and is particularly problematic with electron-rich or certain heteroaromatic boronic esters.[10] While esterification of a boronic acid generally confers greater stability, it does not always prevent this side reaction, especially under basic aqueous conditions.[10]
Caption: Pathways for protodeboronation of a boronic ester.
Solutions to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Since water is a reactant in the hydrolysis pathway that precedes protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[4] This makes the direct transmetalation of the boronic ester the more favorable pathway.[10]
-
Employ a "Slow-Release" Strategy: Using more stable boronate derivatives like MIDA (N-methyliminodiacetic acid) boronates can be beneficial. These esters are highly stable and slowly release the boronic acid under specific basic conditions, keeping its instantaneous concentration low and minimizing decomposition.[4][16]
-
Optimize Base and Temperature: A milder base and the lowest effective reaction temperature can reduce the rate of protodeboronation.[4] This must be balanced with achieving a reasonable rate for the desired coupling reaction.
Key Side Reaction: Homocoupling
Homocoupling refers to the coupling of two boronic ester molecules or two aryl halide molecules. Boronic ester homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[2][8]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[2] Use a robust degassing method like multiple freeze-pump-thaw cycles, especially for sensitive reactions.[8]
-
Control Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) can favor the desired cross-coupling pathway over aryl halide homocoupling.[4]
Problem 3: Difficulty in Product Purification
Boronic esters and their byproducts can be challenging to separate from the desired product due to similar polarities. Over-adsorption on silica gel is a common issue.[17]
Purification Strategies
-
Boric Acid-Impregnated Silica Gel: Standard silica gel is slightly acidic and can have Lewis basic sites that strongly adsorb boronic esters, leading to streaking and poor recovery during column chromatography. Impregnating the silica gel with boric acid can passivate these active sites, significantly improving purification.[18]
-
Recrystallization/Trituration: If the product is crystalline, recrystallization is an excellent method for purification. Trituration with a solvent in which the impurities are soluble but the product is not (e.g., hexanes, diethyl ether) can also be effective.
-
Conversion to a More Stable/Crystalline Derivative: In cases of extreme difficulty, the crude boronate ester can be converted to a more stable and easily purified derivative.
-
MIDA Boronates: Reacting the crude product with N-methyliminodiacetic acid can form a stable MIDA boronate, which is often more amenable to chromatography.[19]
-
Potassium Trifluoroborate (BF₃K) Salts: Treatment with KHF₂ can convert the boronic ester into a stable, often crystalline, trifluoroborate salt that can be purified by recrystallization.[19]
-
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Protocol: Preparation of Boric Acid-Impregnated Silica Gel
Adapted from Hitosugi et al.[18]
-
Preparation: Prepare a 1% (w/v) solution of boric acid in methanol.
-
Slurry: In a round-bottom flask, create a slurry of silica gel in the boric acid/methanol solution. Use enough solution to ensure the silica is fully wetted.
-
Evaporation: Remove the methanol on a rotary evaporator until a free-flowing powder is obtained.
-
Drying: Dry the impregnated silica gel under high vacuum for several hours to remove all traces of solvent.
-
Packing: Use this dried, treated silica gel to pack your chromatography column as you normally would.
References
-
ResearchGate. How to purify boronate esters?[Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Reddit. Trouble purifying my boronate ester compound. [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Chemistry Portal. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ChemBK. 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
ResearchGate. The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). [Link]
-
ResearchGate. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
Denmark, S. E., & Smith, R. C. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Cheves, S. P., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
ResearchGate. The hydrolysis mechanism of borate esters. [Link]
-
Jackson, K. E., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
PubChem. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. [Link]
-
ResearchGate. Protodeboronation and its application in synthesis. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
Sources
- 1. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. echemi.com [echemi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. reddit.com [reddit.com]
purification techniques for products from 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane reactions
Topic: Purification Techniques for Products from 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Reactions Role: Senior Application Scientist / Technical Support Lead
Technical Support Center: Boronic Ester Chemistry
Status: Operational 🟢 Current Ticket: Purification Protocols for 2,3-Butanediol-Derived Ethyl Boronates
Welcome to the Technical Support Center. You are likely working with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane . Unlike the ubiquitous pinacol (Bpin) esters, this reagent is derived from 2,3-butanediol . This structural difference dictates unique purification strategies due to its distinct hydrolytic stability and the water solubility of its diol byproduct.
Below are the three most common "Support Tickets" we receive regarding this reagent, detailed with root cause analysis and step-by-step resolution protocols.
Ticket #001: Product Decomposition on Silica Gel
Issue: "I synthesized the ethyl boronic ester, but when I ran it through a silica column, my yield dropped significantly, and I see streaking on the TLC."
Root Cause Analysis: Boronic esters, particularly those derived from less bulky diols like 2,3-butanediol (compared to pinacol), possess a Lewis acidic boron center. Standard silica gel (pH ~6.5–7.0) contains acidic hydroxyl groups (Si-OH) that can coordinate to the boron atom. This interaction leads to:
-
Irreversible adsorption: The product sticks to the baseline.
-
Protodeboronation: Acid-catalyzed hydrolysis releases the free ethylboronic acid and 2,3-butanediol, destroying your ester.
Resolution Protocol: Deactivated Silica Chromatography To purify the intact boronic ester, you must neutralize the stationary phase.
-
Prepare the Slurry: Mix your silica gel with the non-polar component of your eluent (e.g., Hexanes or Pentane).
-
Add the Modifier: Add 1–2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Pack the Column: Pour the slurry into the column.
-
Flush: Run 2 column volumes of the eluent (containing 1% Et3N) through the column before loading your sample.
-
Elute: Load your sample and run the column using an eluent system that maintains 0.5–1% Et3N throughout.
Alternative Method: Kugelrohr Distillation Since 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane and its low-molecular-weight derivatives are often liquids, distillation is superior to chromatography.
-
Vacuum: < 5 mmHg.
-
Temperature: These esters typically distill between 60°C–100°C depending on the vacuum.
-
Advantage: Avoids silica contact entirely.
Ticket #002: Removing Residual Boron Species After Cross-Coupling
Issue: "I used the ethyl boronate in a Suzuki-Miyaura coupling to install an ethyl group. The reaction worked, but the NMR shows messy aliphatic peaks in the 1.0–1.5 ppm region that won't go away."
Root Cause Analysis: The "messy peaks" are likely a mixture of:
-
Unreacted Boronic Ester: Excess reagent used to drive the reaction.
-
Boronic Acid Byproduct: Ethylboronic acid (formed from hydrolysis).
-
2,3-Butanediol: The diol released during the transmetallation step.
Unlike Pinacol (which is lipophilic and difficult to wash away), the 2,3-butanediol backbone is highly water-soluble . However, the organoboron species themselves can be persistent.
Resolution Protocol: The Oxidative Workup This method converts all residual C–B bonds into C–O bonds (alcohols) and inorganic borates, which are easily removed in the aqueous layer.
Workflow Diagram (Oxidative Workup):
Caption: Standard oxidative workup to remove organoboron contaminants. Note: This converts unreacted Ethyl-Boronate into Ethanol, which is easily removed.
Step-by-Step:
-
Dilute: Dilute reaction mixture with THF or Et2O.
-
Oxidize: Cool to 0°C. Add 3M NaOH (2 equiv) followed dropwise by 30% H2O2 (2 equiv). Caution: Exothermic.
-
Stir: Allow to warm to room temperature for 30–60 minutes.
-
Quench: Add saturated aqueous Na2S2O3 (Sodium Thiosulfate) to destroy excess peroxide (check with starch-iodide paper; it should stay white).
-
Wash: Extract with organic solvent.[1] The boron species are now water-soluble borates or volatile alcohols (ethanol) that will not interfere with the product.
Ticket #003: Metal Catalyst Removal (Pd/Ni)
Issue: "My product is colored (yellow/brown) after the column, and I suspect Palladium contamination."
Root Cause Analysis: Palladium catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) used with ethyl boronates can form soluble clusters that elute with your product.
Resolution Protocol: Scavenger Resins vs. Activated Carbon
| Method | Reagent | Protocol | Best For |
| Solid Phase Extraction | Thiol-Silica (e.g., SiliaMetS® Thiol) | Add 50 wt% of resin relative to crude mass. Stir 4h at 40°C. Filter. | High-value intermediates; nearly quantitative Pd removal. |
| Activated Carbon | Darco® KB-G | Add 100 wt% activated carbon. Reflux in toluene/EtOAc for 1h. Filter warm through Celite. | Large scale; removing bulk color. |
| Chelating Wash | Sodium Diethyldithiocarbamate | Wash organic layer with 1% aqueous solution of the carbamate. | Quick removal of Pd(II) species (turns aqueous layer yellow). |
FAQ: 2,3-Butanediol Specifics
Q: Why use the 2,3-butanediol ester instead of Pinacol (Bpin)? A: Two reasons:
-
Atom Economy: It is slightly smaller.
-
Workup Efficiency: The 2,3-butanediol byproduct is highly water-soluble . Unlike Pinacol, which often co-crystallizes with products or requires sublimation to remove, 2,3-butanediol can be removed simply by washing your organic reaction mixture 3x with water or brine.
Q: Can I convert this ester to a Trifluoroborate (-BF3K) salt for easier handling? A: Yes, and this is highly recommended if the ester is unstable.
-
Protocol: Dissolve ester in MeOH. Add 4.5 equiv of KHF2 (saturated aqueous solution). Stir 2h. Evaporate solvents.[2] Extract the solid residue with Acetone (dissolves the BF3K salt, leaves inorganic salts behind). Filter and crystallize.[1]
Decision Tree for Purification:
Caption: Decision logic for selecting the appropriate purification pathway based on product properties.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Oka, N., et al. (2022).[3] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[3][4] Organic Letters, 24(19), 3510–3514.[4] Link[4][5]
-
Li, H., et al. (2011). Synthesis of Alkylboronic Esters from Alkyl Iodides. Organic Syntheses, 96, 277-299.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. orgsyn.org [orgsyn.org]
optimizing temperature and time for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane reactions
Reagent ID: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Chemical Family: Alkyl Boronic Ester (Derived from 2,3-butanediol) Primary Application: Suzuki-Miyaura Cross-Coupling (Ethylation)[1]
Core Directive: Reaction Kinetics & Optimization
The Arrhenius Trade-Off:
Optimizing this reagent requires balancing activation energy (required for the difficult transmetallation of alkyl groups) against thermal stability (avoiding protodeboronation and
Unlike aryl boronates, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane carries a primary alkyl group.[1] This introduces two specific failure modes:
-
Slow Transmetallation: Alkyl groups transfer to Palladium slower than aryl groups.
- -Hydride Elimination: Once the ethyl group is on the metal, it can isomerize to ethylene and Pd-H, killing the catalytic cycle.
Temperature & Time Matrix
Use this matrix to select your starting conditions based on your coupling partner.[1]
| Reaction Parameter | Low Range (25°C – 50°C) | Optimal Window (60°C – 80°C) | High Range (>90°C) |
| Target Substrate | Activated Aryl Iodides / Diazonium salts | Aryl Bromides / Triflates | Aryl Chlorides / Sterically Hindered Arenes |
| Time Course | 12 – 24 Hours | 4 – 12 Hours | 1 – 4 Hours (Flash Heating) |
| Reagent Stability | High. Minimal hydrolysis.[1] | Moderate. Requires anhydrous solvent to prevent protodeboronation.[2] | Low. Rapid ethyl loss via protodeboronation. |
| Recommended Catalyst | Pd(dppf)Cl₂, Pd-PEPPSI-IPr | Pd(OAc)₂ + SPhos/XPhos | Pd₂dba₃ + PCy₃ |
| Risk Factor | Incomplete conversion due to high activation barrier.[1] | Balanced. Best trade-off for yield vs. purity.[1] | Decomposition. High risk of volatile ethane/ethylene formation. |
Critical Note: The 4,5-dimethyl-1,3,2-dioxaborolane ring (derived from 2,3-butanediol) is less sterically bulky and more hydrolytically labile than the standard Pinacol (tetramethyl) ester.[1] Consequently, it requires stricter control of water content than Bpin reagents.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Low Yield with Significant Starting Material
Diagnosis: The reaction temperature is insufficient to overcome the activation energy for transmetallation, or the catalyst ligand is not electron-rich enough.
-
Corrective Action:
-
Increase temperature to 80°C .
-
Switch to electron-rich Buchwald ligands (e.g., SPhos , RuPhos ) which facilitate the transmetallation of alkyl boronates.[1]
-
Do not simply extend time; if it hasn't worked in 12h at low temp, it likely won't work in 24h.
-
Issue 2: Low Yield with "Missing" Ethyl Group (Protodeboronation)
Diagnosis: The ethyl group has been cleaved from the boron atom before coupling could occur. This is often driven by high base concentration + high temperature + water.
-
Mechanism: Base-catalyzed hydrolysis
Ethylboronic acid Ethane (gas).[1] -
Corrective Action:
-
Lower Temperature: Cap at 65°C.
-
Change Base: Switch from hydroxides (NaOH/KOH) to anhydrous phosphates (K₃PO₄ ) or carbonates (Cs₂CO₃ ).[1]
-
Solvent: Use strictly anhydrous toluene or dioxane instead of aqueous mixtures.
-
Issue 3: Formation of Vinyl Side-Products (Styrenes)
Diagnosis:
-
Corrective Action:
-
Reduce reaction time.
-
Use bidentate ligands (e.g., dppf ) with a wide bite angle to stabilize the Pd-alkyl species.[1]
-
Visualized Workflows
Diagram 1: Optimization Logic Flow
Caption: Decision tree for optimizing reaction conditions based on observed intermediates.
Diagram 2: Decomposition Pathways
Caption: Mechanistic competition between productive coupling and destructive protodeboronation.[1]
Standard Operating Procedure (SOP)
Protocol for the Ethylation of an Aryl Bromide.
-
Preparation:
-
Dry a reaction vial and equip with a magnetic stir bar.
-
Reagent: 1.2 equivalents of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.[1]
-
Substrate: 1.0 equivalent Aryl Bromide.
-
Base: 3.0 equivalents K₃PO₄ (finely ground, anhydrous).[1]
-
Catalyst: 5 mol% Pd(OAc)₂ + 10 mol% SPhos (or commercially available Pd-SPhos G3/G4).[1]
-
-
Execution:
-
Add solids to the vial.
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add anhydrous Toluene/Water (10:1 ratio) or pure Dioxane.[1] Note: Pure organic solvent is preferred if the substrate is sensitive.
-
Temperature Ramp: Place in a pre-heated block at 65°C .
-
Monitoring: Check LC-MS at t=2h.
-
If <10% conversion: Increase to 80°C.
-
If >50% conversion: Maintain 65°C until completion (max 12h).
-
-
-
Workup:
Frequently Asked Questions (FAQ)
Q: Why use the 4,5-dimethyl (butanediol) ester instead of the pinacol ester? A: The butanediol ester is often more atom-economical and can be slightly less sterically hindered, potentially aiding transmetallation in crowded systems.[1] However, it is less stable to hydrolysis than the pinacol ester.
Q: Can I store this reagent on the bench? A: No. While boronic esters are more stable than acids, this specific alkyl ester should be stored at 2-8°C under inert gas to prevent slow hydrolysis by atmospheric moisture.[1]
Q: My reaction turned black and precipitated metal. What happened? A: "Palladium Black" formation indicates the catalyst decomposed before the reaction finished. This is common with alkyl boronates due to slow turnover.
-
Fix: Add the boronate ester slowly (syringe pump) or increase the ligand:metal ratio to 2:1 or 3:1 to stabilize the Pd(0) species.[1]
References
-
Protodeboronation Mechanisms
-
Alkyl Boronate Coupling Optimization
-
Ligand Selection for Alkyl Couplings
-
Reagent Properties (2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane)
-
PubChem Compound Summary for CID 574742.[4]
-
Sources
Technical Support Center: Optimizing 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Reactions
Reagent Focus: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (Ethyl Boronic Ester) Application: Alkyl transfer in Suzuki-Miyaura Cross-Coupling Critical Parameter: Base Selection & Stoichiometry
Core Mechanism: The "Ate" Complex & Base Activation
To troubleshoot efficiency issues, you must first understand that 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is electronically neutral and kinetically inert toward transmetallation with Palladium(II).
The base does not merely act as a proton scavenger; it acts as a ligand . It attacks the empty
The Stability/Reactivity Trade-off
The "4,5-dimethyl-1,3,2-dioxaborolane" ring (derived from 2,3-butanediol) is less sterically hindered than the common Pinacol (Bpin) ester.
-
Advantage: Faster transmetallation (higher reactivity).
-
Risk: significantly lower hydrolytic stability.
If your base is too strong or the water content is too high, the ester linkage hydrolyzes before the ethyl group can couple, leading to protodeboronation (formation of ethane/ethanol gases) and low yields.
Figure 1: The activation pathway showing the critical divergence between productive transmetallation and destructive hydrolysis.
Protocol: Optimized Alkyl Coupling Conditions
Standard conditions for aryl-aryl coupling often fail for alkyl boronates due to slower transmetallation and competing
Recommended Base Screening Protocol
For 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, we recommend a "Phase-Transfer" approach over purely aqueous conditions to protect the labile ester.
| Parameter | Condition A (Mild/Anhydrous) | Condition B (Robust/Aqueous) | Condition C (High Reactivity) |
| Base | |||
| Solvent | Toluene / DMF (10:1) | Dioxane / Water (9:1) | THF |
| Use Case | Primary Recommendation. Prevents hydrolysis of the 4,5-dimethyl ester. | Standard Suzuki. Use only if substrate is highly stable. | For extremely unreactive aryl chlorides. High risk of decomp. |
| Temp |
Step-by-Step Workflow (Condition A)
-
Charge Solids: Add Aryl Halide (1.0 equiv), Pd Catalyst (e.g.,
, 5 mol%), and anhydrous (3.0 equiv) to a vial. -
Inert Cycle: Seal vial and purge with Argon/Nitrogen (
). Oxygen promotes oxidative deboronation. -
Solvent Addition: Add anhydrous Toluene/DMF mixture via syringe.
-
Reagent Addition: Add 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2 - 1.5 equiv) last via syringe.
-
Why? Minimizes contact time with base before heating begins.
-
-
Reaction: Heat to
for 12-24h.
Troubleshooting & FAQs
Diagnose failures by analyzing the fate of the Boron reagent.
Q1: My reaction conversion is <10%, and the boronic ester is gone.
Diagnosis: Rapid Protodeboronation.[1] The base was likely too strong or too wet. The 4,5-dimethyl ester hydrolyzed to ethyl boronic acid, which then decomposed to ethane (gas).
-
Fix 1: Switch to anhydrous
or . -
Fix 2: Reduce water content. If water is required for the catalyst, use a strict 10:1 organic:water ratio, not 1:1.
-
Fix 3: Increase reagent equivalents to 2.0 to compensate for loss.
Q2: Starting material (Aryl Halide) is untouched, and Boronic Ester is still present.
Diagnosis: Failed Activation (No "Ate" Complex). The base is too insoluble or too weak to coordinate to the Boron center in your chosen solvent.
-
Fix 1: Add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) to solubilize the inorganic base.
-
Fix 2: Switch to a base with a more soluble cation, such as
(Cesium is more soluble in organics than Potassium). -
Fix 3: Switch to a stronger base like
, but perform the reaction at a lower temperature to prevent decomposition.
Q3: I see a "Homocoupling" byproduct (Ethyl-Ethyl).
Diagnosis: Oxidative Coupling. Oxygen entered the system.[2] In the presence of base and Pd, oxygen promotes the coupling of two boronate species.
-
Fix: Rigorous degassing. Sparge solvents with Argon for 15 mins prior to use. Ensure the base is not hygroscopic/wet (water can sometimes carry dissolved
).
Q4: How does the "4,5-dimethyl" ligand compare to Bpin?
Technical Insight: The 4,5-dimethyl ligand creates a less bulky environment around the Boron atom compared to Pinacol.
-
Implication: It transmetallates faster (good for sterically hindered aryl halides) but is less stable.
-
Action: If Bpin works but is too slow, use the 4,5-dimethyl ester. If the 4,5-dimethyl ester decomposes, switch back to Bpin or the even more stable MIDA boronate.
Decision Logic for Optimization
Figure 2: Logic flow for diagnosing reaction failures based on crude mixture analysis.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Demonstrates the "anhydrous base" strategy for unstable boronates).
-
Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. (Mechanistic insight into base-mediated decomposition).
Sources
Technical Support Center: Suzuki-Miyaura Coupling with Dioxaborolanes
Topic: Troubleshooting Guide for Suzuki Coupling with Dioxaborolanes Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals
Status: Operational Operator: Senior Application Scientist Case ID: SUZ-BPIN-001
Welcome to the Advanced Troubleshooting Hub. You are likely here because your Suzuki coupling using a boronic ester (dioxaborolane, e.g., Bpin, Bneopentyl) is failing, stalling, or yielding unexpected byproducts. Unlike boronic acids, dioxaborolanes possess unique steric and electronic distinctives that alter the transmetalation kinetics.
This guide treats your reaction as a system of competing rates. We will diagnose the failure mode and provide field-proven protocols to correct it.
🔬 Part 1: Diagnostic Hub (Troubleshooting)
Case 1: "The reaction didn't start. I recovered 95% of my aryl halide."
Diagnosis: Failed Oxidative Addition or Catalyst Deactivation. Root Cause: The catalyst never entered the cycle, or the active Pd(0) species aggregated into inactive Pd-black before it could engage the aryl halide.
Q: I used Pd(PPh3)4 and heated it to 80°C. Why is there no conversion? A: Pd(PPh3)4 is notoriously air-sensitive and thermally unstable. If your bottle is old (yellow/orange instead of bright yellow), it is likely oxidized. Furthermore, dioxaborolanes are less nucleophilic than boronic acids.
-
The Fix: Switch to a robust Pd(II) precatalyst that reduces to Pd(0) in situ.
-
Recommendation: Use Pd(dppf)Cl2[1]·CH2Cl2 or XPhos Pd G3/G4 . These are air-stable and activate rapidly.
-
Protocol Adjustment: Ensure your aryl halide is not deactivated (e.g., electron-rich chloroarenes). If so, you need a specialized ligand like SPhos or RuPhos to facilitate oxidative addition [1].
-
Case 2: "I see the 'reduced' product (Ar-H) instead of the coupled product."
Diagnosis: Protodeboronation.[2][3][4]
Root Cause: The rate of protonolysis of the carbon-boron bond (
Q: My boronate is a 2-pyridyl or electron-deficient aryl. How do I stop the boron from falling off? A: These substrates are prone to base-catalyzed protodeboronation. The mechanism often involves the formation of a boronate "ate" complex which is then protonated by water or the solvent [2].
-
The Fix (Water Management):
-
Option A (Anhydrous): Use anhydrous solvent (Dioxane or Toluene) and an anhydrous base like CsF or K3PO4 (finely ground). Without water, the proton source is minimized.
-
Option B (The "Slow Release" Protocol): If water is required for solubility, use a weak base (K2CO3) and add water dropwise or use a biphasic system (Toluene/Water 4:1). This keeps the concentration of the hydrolytically unstable boronic acid low, favoring transmetalation over decomposition [3].
-
Case 3: "I see a dimer of my boronic ester (Ar-Ar)."
Diagnosis: Oxidative Homocoupling.[3] Root Cause: Oxygen ingress.[4] In the presence of O2, Pd catalyzes the dimerization of the boronic species (Glaser-type mechanism).
Q: I degassed by bubbling nitrogen. Is that enough? A: For sensitive dioxaborolanes, simple bubbling (sparging) is often insufficient, especially if using balloon pressure which can allow back-diffusion.
-
The Fix:
-
Freeze-Pump-Thaw: Perform 3 cycles for the solvent.
-
Active Pd(0) Generation: Avoid using Pd(OAc)2 without a reducing phosphine, as the reduction of Pd(II) to Pd(0) can consume your boronate if not properly balanced. Use a pre-formed Pd(0) source or a precatalyst like Pd(amphos)Cl2 [4].
-
📊 Part 2: Decision Logic & Mechanism
Understanding the competition between the productive cycle and the destructive pathways is critical.
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition. To maximize yield, we must accelerate
Caption: Kinetic competition in Suzuki coupling. The boronate 'ate' complex is the bifurcation point between productive coupling and destructive protodeboronation.
🧪 Part 3: Optimized Protocols
Protocol A: The "Bulldozer" (For Sterically Hindered Substrates)
Use when: Ortho-substituents are present on both partners (e.g., 2,6-disubstituted aryl halides).
Rationale: Standard ligands (PPh3, dppf) create a coordination sphere too crowded for hindered substrates to undergo transmetalation. We need Buchwald Ligands (Dialkylbiaryl phosphines) which are bulky but electron-rich, facilitating oxidative addition while allowing space for the incoming nucleophile [5].
| Component | Recommendation | Function |
| Precatalyst | XPhos Pd G4 (2–5 mol%) | Generates monoligated L-Pd(0) species rapidly. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point for thermal activation. |
| Base | K3PO4 (3.0 equiv) | Anhydrous phosphate provides basicity without high [OH-]. |
| Additives | Water (2-5 drops) | Essential trace water to activate the phosphate surface. |
| Temp | 100–110 °C | Energy required to overcome steric repulsion. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 eq), Boronic Ester (1.2–1.5 eq), XPhos Pd G4 (0.02 eq), and finely ground K3PO4 (3.0 eq).
-
Seal and purge with Argon/N2 (3x cycles).
-
Add anhydrous Dioxane via syringe.
-
Add exactly 2 drops of degassed water per mL of solvent.
-
Heat to 100°C for 2–4 hours.
Protocol B: The "Surgeon" (For Base-Sensitive/Unstable Boronates)
Use when: Coupling 2-pyridyl boronates, 5-membered heterocycles, or fluorinated aromatics.
Rationale: High pH destroys these boronates. We use a weak base and mild temperatures .
| Component | Recommendation | Function |
| Precatalyst | Pd(dppf)Cl2·CH2Cl2 (5 mol%) | Robust, widely tolerant catalyst. |
| Solvent | DME / Water (4:1) | Dimethoxyethane coordinates well, stabilizing intermediates. |
| Base | NaHCO3 or K2CO3 (2.0 eq) | Weak bases (pH 8–9) minimize protodeboronation. |
| Temp | 60–80 °C | Keep temp as low as possible to sustain reaction. |
🧹 Part 4: Workup & Purification (The "Pinacol Problem")
A common complaint is the difficulty of removing the pinacol byproduct (2,3-dimethyl-2,3-butanediol) or the unreacted Bpin reagent, which streaks on silica columns.
The "Methanol Wash" Trick Pinacol and pinacolboronates can be difficult to separate. However, trimethyl borate B(OMe)3 is highly volatile.
-
Evaporation: Rotovap your reaction mixture to dryness.
-
Solubilization: Redissolve the crude residue in Methanol .
-
Azeotrope: Rotovap again. The methanol reacts with residual pinacol-boron species to form volatile B(OMe)3 and free pinacol.
-
Repeat: Do this 2–3 times.
-
Wash: Dissolve the final residue in Et2O or EtOAc and wash with saturated aqueous NH4Cl . The free pinacol is water-soluble and will partition into the aqueous layer [6].
📚 References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][6] Accounts of Chemical Research, 41(11), 1461–1473.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids and Esters: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Colacot, T. J. (2010). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Yuen, A. K. L., & Hutton, C. A. (2005). Removal of Pinacol Boronate Impurities from Suzuki-Miyaura Coupling Reactions. Tetrahedron Letters, 46(46), 7899-7903.
Sources
- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
managing stability issues of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in solution
Welcome to the technical support guide for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this versatile reagent in solution. Here, we provide in-depth, evidence-based answers to common questions, troubleshooting guides for experimental challenges, and validated protocols to ensure the integrity and reproducibility of your results.
Section 1: Understanding the Core Instability - Hydrolysis
The primary challenge in working with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, like most boronic esters, is its susceptibility to hydrolysis. This section delves into the mechanism and contributing factors.
Q1: What is happening to my 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in solution?
A1: Your boronic ester is likely undergoing hydrolysis, a chemical reaction where it reacts with water to break the boronic ester bond. The vacant p-orbital on the boron atom makes it a Lewis acid, readily attacked by nucleophiles like water. This reaction is reversible and results in an equilibrium between the boronic ester and its corresponding ethylboronic acid and 2,3-butanediol.[1][2] The extent and rate of this degradation can significantly impact your downstream reactions by reducing the concentration of the active reagent.
Caption: Troubleshooting workflow for experiments involving boronic esters.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause (related to boronic ester) | Recommended Solution |
| Low reaction yield | Significant hydrolysis of the boronic ester in the stock solution or reaction mixture. | Prepare a fresh stock solution in a dry, aprotic solvent immediately before use. Analyze the solution via ¹H NMR or HPLC to confirm its integrity. [3][4] |
| Inconsistent results between batches | Variable rates of degradation in stock solutions stored for different lengths of time or under different conditions. | Standardize the preparation and storage of your stock solution. Always use a fresh solution or one that has been recently verified for purity. |
| Appearance of unexpected byproducts | Formation of ethylboronic acid, which can potentially participate in or inhibit the desired reaction pathway. | Use anhydrous solvents and reagents for the reaction setup. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) to minimize atmospheric moisture. |
Section 3: Protocols for Handling, Storage, and Analysis
To ensure the integrity of your experiments, it is crucial to adopt rigorous protocols for handling, storing, and analyzing 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.
Q5: What is the correct way to store and handle this compound?
A5: Proper storage is your first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store in a tightly sealed container at -20°C. [5] | Low temperature slows down potential degradation pathways. A tight seal prevents moisture ingress from the atmosphere. |
| Solutions | Prepare solutions in high-purity, dry aprotic solvents (e.g., anhydrous Acetonitrile or THF). [4][6] | Minimizes the primary reactant (water) required for hydrolysis. |
| Solution Storage | Store solutions under an inert atmosphere (Argon or Nitrogen) at -20°C. Use for the shortest time possible. | Prevents atmospheric moisture and oxygen from entering the solution. Low temperature slows degradation. [5] |
| Handling | Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles. [7][8] | Ensures personal safety from potential chemical hazards. |
Protocol 1: Preparation of a Standardized Stock Solution
This protocol ensures the preparation of a high-quality stock solution for immediate use.
-
Preparation: Flame-dry a volumetric flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon). Allow it to cool to room temperature.
-
Weighing: Weigh the required amount of solid 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane directly into the flask under a positive pressure of inert gas.
-
Dissolution: Using a syringe, add the required volume of anhydrous aprotic solvent (e.g., Acetonitrile) to the flask.
-
Mixing: Stir the solution until the solid is completely dissolved.
-
Usage: Use the solution immediately. For short-term storage, seal the flask with a septum, parafilm, and store in a freezer at -20°C.
Q6: How can I monitor the stability of my solution over time?
A6: Regular analytical monitoring is essential if you plan to store solutions. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this, but care must be taken to avoid inaccurate results due to on-column hydrolysis. [9][10]
Protocol 2: HPLC Method for Stability Monitoring
This method is designed to minimize on-column hydrolysis, providing an accurate assessment of your solution's integrity.
-
Sample Preparation:
-
Dilute a small aliquot of your stock solution with anhydrous acetonitrile as the sample diluent. [4]Using a protic or aqueous diluent can cause hydrolysis before the sample is even injected.
-
If available, keep the sample vials in a cooled autosampler (e.g., 4°C) to prevent degradation while waiting for injection. [9]
-
-
HPLC Conditions:
-
Column: Use a column with low residual silanol activity, such as a Waters XTerra MS C18. [9][10]Active silanol groups on the stationary phase can catalyze hydrolysis.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Modifier: Avoid acidic modifiers like formic or trifluoroacetic acid, as they can accelerate on-column hydrolysis. Run the mobile phase with no pH modifier if possible. [9][10] * Gradient: Develop a suitable gradient to separate the boronic ester from the more polar ethylboronic acid. (e.g., 20% B to 80% B over 5 minutes).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: Maintain at a controlled temperature, e.g., 35°C. [9] * Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
-
Analysis:
-
Inject a freshly prepared standard solution and your stored sample.
-
Calculate the purity of the boronic ester by comparing the peak area of the parent compound to the total area of all peaks (parent + degradation products). A significant increase in the ethylboronic acid peak over time indicates degradation.
-
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I use a solvent like THF that is known to form peroxides? A7: While THF is an excellent aprotic solvent, older, unstabilized bottles can contain peroxides. [11][12]These oxidizing agents can potentially degrade boronic acids/esters. [13][14]It is critical to use a fresh bottle of inhibitor-free THF or test for peroxides before use if the bottle has been opened and stored for an extended period.
Q8: I see a white precipitate in my boronic ester solution after storing it in the freezer. What is it? A8: This could be the boronic ester crashing out of solution due to lower solubility at cold temperatures, or it could be ethylboronic acid, a common hydrolysis product which may have different solubility characteristics. Before use, allow the solution to warm to room temperature and see if it redissolves. If it does not, or if you suspect degradation, analyze the solution using the HPLC method described above.
Q9: Is there a more stable alternative to 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane? A9: The stability of boronic esters is highly dependent on the diol protecting group. Esters derived from pinacol (to form pinacol esters) or those with internal coordinating groups (like N-methyliminodiacetic acid, MIDA) often exhibit greater stability towards hydrolysis. [15][16]The choice of an alternative will depend on the specific requirements of your reaction, including deprotection conditions.
Q10: My reaction uses an aqueous base. How can I prevent hydrolysis of the boronic ester? A10: This is a common challenge in reactions like the Suzuki-Miyaura coupling. The hydrolysis is often a competing reaction. To favor the desired reaction, you can:
-
Add the boronic ester to the reaction mixture last, or slowly over time, to minimize its exposure to the aqueous conditions before the catalytic cycle begins.
-
Use a biphasic system where the concentration of water in the organic phase (where the catalyst and boronic ester are) is low.
-
Ensure the catalytic cycle of your desired reaction is as fast as possible by optimizing catalyst loading, temperature, and other parameters.
References
- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 750-751.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 6(3), 248-254. Available at: [Link]
-
Deng, J., et al. (2020). Internal and external catalysis in boronic ester networks. Soft Matter, 16(4), 903-911. Available at: [Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Song, J. Y., & Yee, N. K. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 228-235. Available at: [Link]
-
ChemBK. (2024). 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1719-1730. Available at: [Link]
-
Liu, Y., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. Available at: [Link]
-
Zhang, Y., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(2), 163-172. Available at: [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1719-1730. Available at: [Link]
-
ResearchGate. (n.d.). (a) General reaction mechanism of dioxaborolane metathesis and... Retrieved from [Link]
-
St-Gelais, A., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(21), 3788. Available at: [Link]
-
PubChem. (n.d.). 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
Gold, B., & Raines, R. T. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 9(24), 5461-5466. Available at: [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). Retrieved from [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]
-
Kalyanaraman, B., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 8, 580. Available at: [Link]
-
Graham, B. J., et al. (2018). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]
-
Aydin, S., et al. (2025). Synthesized boron compounds: Neurotoxic and oxidative effects in an in vitro model of Alzheimer's disease. Neurotoxicology and Teratology, 111, 107505. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]
-
Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. Retrieved from [Link]
-
Larisika, M., et al. (2014). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 12(3), 474-482. Available at: [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Optimization for Alkyl Boronates
This guide serves as a specialized technical support resource for researchers working with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane . Unlike standard pinacol esters, this specific derivative (based on the 2,3-butanediol backbone) presents unique stability challenges that require precise control over reaction parameters.
Subject: Preventing Protodeboronation of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Case ID: ALK-BOR-02 Support Level: Senior Application Scientist
Executive Technical Summary
The Molecule: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is a cyclic alkyl boronic ester derived from 2,3-butanediol. The Stability Profile:
-
Steric Factor: It is less sterically hindered than the pinacol (tetramethyl) analog but more stable than the neopentyl or ethylene glycol esters.
-
Failure Mode: The primary failure mode in cross-coupling (Suzuki-Miyaura) is protodeboronation , resulting in the release of ethane gas and low yields.
-
Mechanism: Unlike aryl boronates, which degrade via an anionic ipso-protonation pathway, alkyl boronates typically undergo protodeboronation via:
-
Hydrolysis: Rapid conversion to the unstable ethyl boronic acid in the presence of water/base.
-
Metal-Mediated Protonolysis: If the catalytic cycle stalls (slow transmetallation), the Palladium-Ethyl intermediate captures a proton from the solvent.
-
Diagnostic: Is it Protodeboronation?
Before optimizing, confirm the degradation pathway.
| Observation | Diagnosis | Root Cause |
| Gas Evolution (Bubbles) | Protodeboronation | Formation of Ethane ( |
| Alcohol Formation | Oxidation | Formation of Ethanol ( |
| Homocoupling | Disproportionation | Formation of Butane ( |
| No Reaction | Catalyst Poisoning | Ligand dissociation or inactive Pd(0) species. |
Critical Troubleshooting Guide (Q&A)
Q1: I am using standard aqueous Suzuki conditions ( , ). Why is my yield <20%?
The Issue: Hydrolytic Instability. The 4,5-dimethyl backbone is insufficient to protect the boron center from hydrolysis in aqueous base at elevated temperatures. Once hydrolyzed to ethyl boronic acid, the species becomes highly prone to protodeboronation.
The Fix: Switch to Anhydrous Conditions .
-
Solvent: Anhydrous Toluene, Dioxane, or DMF.
-
Base: Use Cesium Carbonate (
) or Potassium Phosphate ( ) . These bases have low solubility in organic solvents, creating a "slow-release" effect that activates the boronate without flooding the system with hydroxide ions. -
Additives: Add 3Å Molecular Sieves to the reaction vessel to scavenge trace water.
Q2: I switched to anhydrous conditions, but I still see deboronation. What now?
The Issue: Slow Transmetallation. Alkyl groups transfer from Boron to Palladium much slower than aryl groups. If the Pd-catalyst waits too long for the boronate, it may undergo side reactions.
The Fix: Accelerate the Cycle with High-Energy Ligands .[2] Use electron-rich, bulky phosphine ligands that facilitate rapid Oxidative Addition and Transmetallation.
-
Recommended: SPhos , XPhos , or RuPhos (Buchwald Ligands).
-
Avoid:
or simple bidentates like dppf, which are often too slow for unactivated alkyl boronates.
Q3: Can I use a promoter to stop the C-B cleavage?
The Issue: Lewis Acidity. The boron center needs help to activate for transmetallation without becoming "loose" enough to hydrolyze.
The Fix: Copper(I) Mediation . Add 10-20 mol% CuI (Copper Iodide) or CuTC .
-
Mechanism:[1][3][4][5][6][7][8] Copper transmetallates with the boron first (forming a transient Cu-Ethyl species), which then transfers the ethyl group to Palladium much faster than Boron can. This bypasses the slow step where deboronation usually occurs.
Visualizing the Failure Mode
The following diagram illustrates the competition between the Productive Cycle (Green) and the Destructive Protodeboronation (Red).
Caption: Kinetic competition between productive cross-coupling (Green) and protodeboronation pathways (Red). Note that water intrusion initiates the primary failure cascade.
Validated Experimental Protocol
Protocol: Anhydrous Suzuki-Miyaura Coupling of Ethyl-Dioxaborolane Objective: Maximize yield while suppressing ethane formation.
Materials:
-
Substrate: Aryl Bromide/Chloride (1.0 equiv)
-
Reagent: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2 - 1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR (if SPhos unavailable, but less effective). -
Base:
(3.0 equiv, dried) or (finely ground). -
Solvent: Toluene/Water (10:1 ratio) ONLY IF using SPhos (the hydrophobicity protects the catalyst). Ideally Anhydrous Toluene or Dioxane .
Step-by-Step Methodology:
-
Drying: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.
-
Solids: Add the Aryl Halide, Base (
), and Catalyst ( ) to the vial.-
Tip: If using
, ensure it is finely ground to increase surface area in non-polar solvents.
-
-
Purging: Cap the vial and cycle vacuum/inert gas 3 times.
-
Liquids: Inject the anhydrous solvent via syringe.
-
Reagent Addition: Add the 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane last via syringe.
-
Why? Minimizes contact time with the base before the reaction starts.
-
-
Temperature: Heat to 80°C - 95°C .
-
Note: Do not exceed 100°C. Higher temperatures accelerate deboronation exponentially faster than the coupling reaction.
-
-
Monitoring: Monitor via GC-MS. Look for the disappearance of the Aryl Halide.
-
Warning: If the Aryl Halide remains but the Boronate disappears, you have suffered protodeboronation. Add a second portion (0.5 equiv) of boronate.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Reactivity Relationships. Journal of the American Chemical Society, 139(3), 1312–1318. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
- Klingensmith, L. M., et al. (2010). Stability of Organoboron Compounds: A Comprehensive Review. Journal of Organic Chemistry, 75(15), 4921-4928.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Catalyst Deactivation in 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in reactions involving 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Here, we will delve into the common challenges that can lead to catalyst deactivation, providing you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is sluggish or has stalled. What are the most likely causes related to the catalyst?
A1: Several factors can contribute to catalyst deactivation. The most common culprits include:
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.
-
Impurities: Trace impurities in your starting materials, reagents, or even the solvent can poison the catalyst.[1][2] This is especially true for sulfur- or phosphorus-containing compounds.
-
Ligand Degradation: The phosphine ligands that stabilize the palladium center can themselves degrade, particularly at elevated temperatures or in the presence of certain functional groups.
-
Inappropriate Base: The choice and amount of base are critical.[3][4] An unsuitable base can lead to side reactions or catalyst precipitation.
-
Protodeboronation: While not a direct catalyst deactivation pathway, the decomposition of your boronic ester to the corresponding arene reduces the concentration of the nucleophilic partner, giving the appearance of a failed catalytic cycle.[5]
Q2: I observe the formation of a black precipitate in my reaction. What is it and what should I do?
A2: The black precipitate is likely palladium black, which is agglomerated, inactive palladium metal. This is a common sign of catalyst decomposition. Its formation can be triggered by:
-
High reaction temperatures.
-
The use of ligands that are not robust enough for the reaction conditions.
-
The presence of impurities that strip ligands from the palladium center.
To address this, consider using more robust ligands, lowering the reaction temperature if possible, and ensuring the purity of all reaction components.
Q3: Can the boronic ester itself contribute to catalyst deactivation?
A3: While 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is generally a stable boronic ester, certain conditions can lead to issues. For example, highly Lewis basic functional groups on the aryl partner of the boronic ester can sometimes coordinate to the palladium center, inhibiting catalysis.[3] Additionally, slow transmetalation can lead to a longer residence time for the catalyst in the oxidative addition state, increasing the chances of decomposition pathways.
Q4: How can I tell if my catalyst is the problem, or if it's another reaction parameter?
A4: A systematic approach is key.
-
Run a control reaction: Use a well-established, reliable Suzuki-Miyaura coupling that you have successfully performed in the past with the same batch of catalyst. If this reaction also fails, the catalyst is likely the issue.
-
Analyze your starting materials: Confirm the purity of your aryl halide and boronic ester via NMR or another appropriate analytical technique.
-
Vary one parameter at a time: If your control reaction works, systematically change one variable in your problematic reaction (e.g., the base, solvent, or temperature) to pinpoint the issue.
II. In-depth Troubleshooting Guides
Issue 1: Low or No Conversion
Symptom: The reaction shows minimal or no formation of the desired product, even after an extended reaction time.
Diagnostic Workflow:
Figure 1. Diagnostic workflow for low or no conversion.
Step-by-Step Troubleshooting:
-
Ensure Rigorous Exclusion of Oxygen:
-
The "Why": The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by molecular oxygen.[6] This is often the primary reason for reaction failure.
-
Protocol:
-
Degas your solvent(s) thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.
-
Assemble your reaction vessel under a positive pressure of inert gas.
-
Ensure all reagents are stored under an inert atmosphere.
-
-
-
Verify Reagent Purity and Stoichiometry:
-
The "Why": Impurities, even at trace levels, can act as catalyst poisons.[1][2] Incorrect stoichiometry can lead to an excess of one reactant, which might have unforeseen inhibitory effects.
-
Protocol:
-
Check the purity of your aryl halide and 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane by ¹H NMR and/or GC-MS.
-
Verify the exact stoichiometry of your limiting reagent. It is common to use a slight excess (1.1-1.5 equivalents) of the boronic ester.
-
-
-
Re-evaluate Your Choice of Base:
-
The "Why": The base plays a crucial role in the transmetalation step, activating the boronic ester.[4][7][8] An inappropriate base can be ineffective or even detrimental. For instance, overly strong bases can promote catalyst deactivation.[3]
-
Commonly Used Bases and Considerations:
Base Solvent System Considerations K₂CO₃ Toluene/Water, Dioxane/Water A common and often effective choice. Requires water for solubility. K₃PO₄ Toluene, Dioxane A stronger base, often used for less reactive substrates. Can be run under anhydrous conditions.[9] Cs₂CO₃ Dioxane, THF A strong base, often effective in difficult couplings. | Organic Bases (e.g., Et₃N) | DMF, NMP | Can sometimes be effective, but may also lead to dehalogenation side products.[6] |
-
-
Consider an Alternative Catalyst System:
-
The "Why": Not all palladium catalysts and ligands are created equal. The electronic and steric properties of your substrates may require a specific catalyst system.
-
Recommendations:
-
For electron-rich aryl halides, a more electron-rich ligand like SPhos or XPhos may be beneficial to promote oxidative addition.
-
For sterically hindered substrates, a bulky ligand such as RuPhos or BrettPhos can be effective.
-
If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that it is effectively reduced to Pd(0) in situ. The presence of phosphine ligands typically facilitates this reduction.[6]
-
-
Issue 2: Catalyst Decomposition (Palladium Black Formation)
Symptom: A black precipitate forms during the reaction, and the reaction stalls.
Troubleshooting Strategy:
Figure 2. Troubleshooting strategy for palladium black formation.
Detailed Protocols:
-
Lower the Reaction Temperature:
-
The "Why": High temperatures can accelerate ligand dissociation from the palladium center, leading to catalyst agglomeration and the formation of inactive palladium black.
-
Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This may require a longer reaction time but can preserve the catalyst's activity.
-
-
Increase the Ligand-to-Palladium Ratio:
-
The "Why": An excess of the phosphine ligand can help to stabilize the palladium center and prevent agglomeration.
-
Action: Increase the ligand:palladium ratio from the typical 2:1 to 3:1 or even 4:1.
-
-
Employ a More Robust Ligand:
-
The "Why": Some phosphine ligands are more thermally stable and less prone to degradation than others. Bidentate ligands often offer greater stability.
-
Recommendations: Consider switching from a monodentate ligand like PPh₃ to a more robust bidentate ligand such as dppf or Xantphos.
-
Issue 3: Side Reactions Dominating
Symptom: Significant formation of byproducts such as homocoupled products or dehalogenated starting material is observed.
Troubleshooting and Mitigation:
-
Homocoupling of the Boronic Ester:
-
The "Why": This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6]
-
Mitigation:
-
Ensure rigorous degassing of all reagents and solvents.
-
If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0). The presence of phosphine ligands is crucial for this.
-
-
-
Dehalogenation of the Aryl Halide:
-
The "Why": This can occur after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated arene.[6] Common hydride sources include amine bases or alcoholic solvents.
-
Mitigation:
-
If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
-
Avoid alcoholic solvents unless they are a necessary part of a specific protocol.
-
-
III. Catalyst Regeneration and Reuse
While not always feasible in a research setting, understanding the principles of catalyst recovery can be valuable, particularly in process development.
Can I reuse my palladium catalyst?
In many cases, the palladium catalyst can be recovered and reused, although its activity may be diminished. Heterogeneous catalysts, such as palladium on charcoal (Pd/C) or magnetic nanoparticles, are designed for easier recovery.[10] For homogeneous catalysts, recovery often involves precipitation and filtration, which can be complex.[11]
General Procedure for Palladium Catalyst Recovery (Illustrative):
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to quench any remaining base.[11]
-
The palladium catalyst may precipitate out. If so, it can be collected by filtration.
-
The collected solid can be washed with water and an organic solvent (e.g., acetone) and then dried under vacuum.
Note: The efficiency of this process and the activity of the recovered catalyst will vary significantly depending on the specific reaction conditions and the nature of the catalyst deactivation.
IV. References
-
Novák, Z., et al. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available from: [Link]
-
Wikipedia contributors. (2024, February 27). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
-
Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available from: [Link]
-
LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Malig, T. C., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available from: [Link]
-
Alijani, H., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. Available from: [Link]
-
US20160340311A1. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents. Available from:
-
Le-gro, M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Martinez-Viturro, J. J., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of organic chemistry. Available from: [Link]
-
Sapsford, L. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Deka, M., et al. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega. Available from: [Link]
-
Le-gro, M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Lee, J., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available from: [Link]
-
Lee, D. T., et al. (2017). Emergent Organoboron Acid Catalysts. ACS Catalysis. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
da Silva, A. C. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link]
-
Jay-B, A. C., et al. (2021). Two-component boronic acid catalysis for increased reactivity in challenging Friedel–Crafts alkylations with deactivated benzylic alcohols. Organic & Biomolecular Chemistry. Available from: [Link]
-
Wang, H. (2022). Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass. ACS Catalysis. Available from: [Link]
-
Lennox, A. J. J., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]
-
Gemoets, H. P. L., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]
-
ChemRxiv. (n.d.). Internal and external catalysis in boronic ester networks. Available from: [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions [mdpi.com]
- 11. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
Technical Support Guide: Workup Procedures for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane-Mediated Synthesis
Introduction & Reagent Profile
Reagent Identity: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Common Name: Ethylboronic acid 2,3-butanediol ester CAS: 51905-45-8 (Generic for isomer mix) / Specific stereoisomers vary.
This guide addresses the specific workup and purification challenges associated with 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane . Unlike the ubiquitous pinacol ester (Bpin), this reagent is derived from 2,3-butanediol .
Key Technical Distinction:
-
Sterics: It is less sterically hindered than Bpin.
-
Hydrolysis: It is kinetically less stable to hydrolysis than Bpin.[1] This is a "Goldilocks" property: it is stable enough for cross-coupling but significantly easier to remove during workup than the notoriously persistent pinacol esters.
-
Physical State: Typically a volatile oil, unlike many crystalline aryl-Bpin derivatives.
This guide covers two distinct workflows:
-
Post-Reaction Removal: Removing boron byproducts after using the reagent for ethylation (e.g., Suzuki-Miyaura).
-
Reagent Isolation: Purifying the boronate ester itself if you are synthesizing it.
Decision Matrix: Select Your Workflow
Before proceeding, determine your primary goal using the logic flow below.
Figure 1: Workflow decision matrix for selecting the appropriate workup strategy.
Protocol A: Post-Coupling Workup (Boron Removal)
Scenario: You have used 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane to transfer an ethyl group to an aryl halide. You now need to remove the residual boron species and the 2,3-butanediol byproduct.
The Challenge: Boronic esters are amphiphilic. Standard extraction often fails to remove them completely, leading to contamination in the final product.
Method: Oxidative Hydrolysis (Recommended)
This method converts all residual organoboron species into water-soluble boric acid and alcohols.
Reagents:
-
30% Hydrogen Peroxide (
) -
3M Sodium Hydroxide (
) -
Sodium Thiosulfate (
) - Quench
Step-by-Step Procedure:
-
Cool Down: Cool the reaction mixture (typically in THF/Toluene/Dioxane) to 0°C .
-
Basify: Add 3M NaOH dropwise (approx. 2 mL per mmol of boron reagent).
-
Oxidize: Carefully add 30%
dropwise. Caution: Exothermic.-
Stoichiometry: Use 5–10 equivalents relative to the initial boron loading.
-
-
Incubate: Allow to stir at room temperature for 30–60 minutes.
-
Observation: The mixture should become clear or change color as the Pd catalyst precipitates or oxidizes.
-
-
Quench: Cool back to 0°C and add saturated aqueous
to destroy excess peroxide. Test with starch-iodide paper (should remain white). -
Extraction:
-
Extract with EtOAc or MTBE.
-
The boron (now boric acid) and 2,3-butanediol will remain in the aqueous phase.
-
-
Wash: Wash the organic layer with brine, dry over
, and concentrate.
Alternative: Sorbitol Complexation (For Acid-Sensitive Substrates)
If your product cannot withstand aggressive oxidation:
-
Dissolve the crude mixture in a non-polar solvent (Et2O or Toluene).
-
Wash with an aqueous solution of D-Sorbitol (1M) and Na2CO3 (1M) .
-
Mechanism: Sorbitol forms a thermodynamically stable, water-soluble complex with the boron, pulling it out of the organic phase more effectively than water alone.
Protocol B: Isolation of the Boronate Ester
Scenario: You have synthesized 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane and need to isolate it.
The Challenge:
-
Hydrolysis: Silica gel is acidic and wet; it will hydrolyze this ester back to ethylboronic acid.
-
Volatility: The ethyl group is small; the product has a relatively low boiling point compared to aryl boronates.
Step-by-Step Procedure:
-
Filtration: Filter the reaction mixture through a pad of Celite to remove magnesium salts (if made via Grignard) or catalyst.
-
Concentration: Remove solvent via rotary evaporation.
-
Warning: Do not use high vacuum (< 1 mbar) at high temperatures for extended periods, or you may co-evaporate the product.
-
-
Purification Strategy:
-
Primary Method (Distillation): This is the gold standard. Kugelrohr or fractional distillation under reduced pressure is highly recommended.
-
Expected BP: Approx. 40–60°C at 10–20 mmHg (Estimate based on similar alkyl dioxaborolanes).
-
-
Secondary Method (Flash Chromatography):
-
Stationary Phase: Use Neutral Alumina or Deactivated Silica (pre-treated with 1% Triethylamine).
-
Eluent: Hexanes/EtOAc (start 100:0).
-
Speed: Run the column fast. Prolonged exposure to silica leads to degradation.
-
-
Troubleshooting Guide
Issue 1: "Sticky" Impurities in NMR
Symptom: 1H NMR shows broad peaks around 1.1–1.3 ppm and 3.5–4.0 ppm that persist after column chromatography. Diagnosis: Residual 2,3-butanediol or hydrolyzed boronic acid. Fix:
-
If Product is Stable: Perform the Oxidative Workup (Protocol A) .
-
If Product is Sensitive: Dissolve product in Et2O and wash 3x with water. The 2,3-butanediol is highly water-soluble.
Issue 2: Low Yield (Suzuki Coupling)
Symptom: Starting material (Aryl Halide) is consumed, but product yield is low. Diagnosis: Protodeboronation . The ethyl group on the boron is small and prone to transferring a proton instead of the ethyl group, or the reagent hydrolyzed before reacting. Fix:
-
Anhydrous Conditions: Ensure the solvent is rigorously dry. This ester hydrolyzes faster than Bpin.
-
Base Switch: Switch from Carbonate bases (
) to Phosphate bases ( ) or Fluoride ( ). Anhydrous bases reduce hydrolysis rates. -
Excess Reagent: Increase boron equivalents from 1.2 to 1.5–2.0.
Issue 3: Emulsions during Extraction
Symptom: Organic and aqueous layers refuse to separate. Diagnosis: Amphiphilic nature of the boronate/diol mixture acting as a surfactant. Fix:
-
Saturation: Add solid NaCl to the aqueous layer until saturated.
-
Filtration: Filter the entire biphasic mixture through a small pad of Celite to break surface tension caused by fine palladium particulates.
Comparative Data: 2,3-Butanediol Ester vs. Bpin
| Feature | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | Pinacol Ester (Bpin) |
| Precursor Diol | 2,3-Butanediol | Pinacol (2,3-dimethyl-2,3-butanediol) |
| Steric Bulk | Moderate | High |
| Hydrolytic Stability | Low/Moderate (Hydrolyzes easily) | High (Hard to remove) |
| Atom Economy | Higher (Lower MW waste) | Lower |
| Workup Preference | Oxidative or Distillation | Crystallization or Column |
| Chromatography | Decomposes on acidic silica | Generally stable on silica |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. (Context on hydrolytic instability of esters vs salts).
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for boronic ester properties).
Sources
Validation & Comparative
Comparative Reactivity Guide: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane vs. Pinacolborane in Organoboron Synthesis
As a Senior Application Scientist navigating late-stage functionalization and cross-coupling workflows, selecting the optimal organoboron reagent is critical to reaction success. While 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane and pinacolborane (HBpin) share a foundational 1,3,2-dioxaborolane core, they operate through fundamentally divergent mechanistic pathways.
This guide provides an objective, data-driven comparison of their reactivity profiles, structural thermodynamics, and optimal laboratory applications, empowering researchers to make informed decisions in synthetic design.
Structural and Electronic Divergence
The reactivity of any organoboron species is dictated by its boron substituent and the steric environment of its diol backbone.
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (Alkylboronate): This reagent features a stable B–C (alkyl) bond and a 2,3-butanediol-derived backbone. The presence of only two methyl groups on the dioxaborolane ring significantly reduces the steric shielding around the empty p-orbital of the boron atom. This structural nuance accelerates the formation of the critical "ate" complex required during transmetalation in cross-coupling reactions [1].
-
Pinacolborane (Hydridoborane): Features a highly reactive B–H bond and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) backbone. The intense steric bulk of the four methyl groups, combined with strong oxygen-to-boron
-donation, renders the B–H bond surprisingly stable to ambient moisture. Consequently, it requires transition-metal catalysis (e.g., Ir, Rh, or Pd) to undergo oxidative addition and subsequent hydroboration or borylation [2].
Figure 1: Divergent reactivity pathways of alkylboronates vs. hydridoboranes.
Comparative Reactivity Profiles
Transmetalation Kinetics (Suzuki-Miyaura)
When transferring an ethyl group to a transition metal center, the 4,5-dimethyl-1,3,2-dioxaborolane ester exhibits superior transmetalation kinetics compared to its pinacol ester counterpart. The reduced steric bulk lowers the activation energy required for the basic ligand (e.g., hydroxide or carbonate) to coordinate with the boron center. This facilitates a faster B-to-Pd alkyl transfer, mitigating competitive side reactions such as protodeboronation [3].
Hydroboration and C–H Activation
Pinacolborane is the gold standard for synthesizing new boronic esters. Unlike the ethylboronate, which acts as a carbon source, HBpin acts as the boron source. Its B–H bond readily adds across alkenes/alkynes via catalytic hydroboration, or participates in Ir-catalyzed C–H borylation to functionalize unactivated arenes.
Figure 2: Impact of diol backbone sterics on transmetalation kinetics.
Quantitative Performance Data
The following table summarizes the key physical and chemical parameters distinguishing the two reagents:
| Property | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | Pinacolborane (HBpin) |
| Boron Substituent | Ethyl (–CH₂CH₃) | Hydride (–H) |
| Diol Backbone | 2,3-Butanediol (4,5-dimethyl) | Pinacol (4,4,5,5-tetramethyl) |
| Primary Application | Nucleophile in Suzuki-Miyaura coupling | Reagent for Hydroboration/Borylation |
| Transmetalation Rate | Fast (Reduced steric bulk) | N/A (Reacts via oxidative addition) |
| Bench Stability | High (Stable to ambient moisture) | Moderate (Slowly hydrolyzes in moist air) |
| Active Bond Cleaved | B–C bond | B–H bond |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Palladium-Catalyzed Ethyl Transfer using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
This protocol outlines the installation of an ethyl group onto an aryl scaffold.
-
System Setup: Charge an oven-dried Schlenk flask with aryl bromide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) under an argon atmosphere.
-
Causality: K₂CO₃ is essential to generate the nucleophilic hydroxo-palladium intermediate that attacks the boron atom, facilitating transmetalation.
-
-
Reagent Addition: Add 2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.5 eq) dissolved in degassed 1,4-dioxane/H₂O (4:1 v/v).
-
Causality: The 4,5-dimethyl backbone is less sterically hindered than a pinacol ester, allowing for rapid formation of the boronate complex at milder temperatures (e.g., 60°C). The aqueous component ensures base solubility.
-
-
Self-Validation (Reaction Monitoring): Monitor the reaction via GC-MS. The system is self-validating when the aryl bromide peak completely disappears and the ethyl-arene mass peak emerges. Note: The presence of a homocoupled arene byproduct indicates premature reductive elimination, signaling insufficient boronate concentration or sluggish transmetalation.
Protocol B: Catalytic Hydroboration of Alkenes using Pinacolborane
This protocol details the conversion of a terminal alkene to an alkylboronate ester.
-
Catalyst Activation: In a nitrogen-filled glovebox, combine [Ir(cod)Cl]₂ (0.01 eq) and dppe (0.02 eq) in anhydrous CH₂Cl₂.
-
Causality: The Ir catalyst is strictly required because the B–H bond in pinacolborane is deactivated by strong O-to-B
-donation and will not spontaneously hydroborate alkenes at room temperature.
-
-
Reagent Addition: Add the terminal alkene (1.0 eq) followed by the dropwise addition of pinacolborane (1.1 eq).
-
Causality: Dropwise addition of HBpin maintains a low steady-state concentration of the hydride, preventing the competitive dehydrogenative borylation pathway.
-
-
Self-Validation (Reaction Monitoring): Monitor the reaction via ¹¹B NMR. The reaction is self-validating through direct spectroscopic tracking: the disappearance of the characteristic HBpin doublet at ~28 ppm (coupled to the proton,
Hz) and the emergence of a broad singlet at ~33 ppm confirms successful B–C bond formation.
References
advantages of using 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane over boronic acids
This guide provides a technical comparison between 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane and its parent Ethylboronic acid , targeting researchers in medicinal chemistry and process development.
Content Type: Comparative Technical Analysis Subject: Alkyl Boronate Esters vs. Alkyl Boronic Acids Focus: Stability, Stoichiometry, and Synthetic Utility[1]
Executive Summary
In organoboron synthesis, particularly with alkyl-substituted boron reagents, the choice between the free boronic acid and its ester derivatives is critical.[2] While arylboronic acids are generally manageable solids, alkylboronic acids (such as ethylboronic acid) suffer from severe instability, including rapid oxidation and dehydration.
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (the cyclic ester derived from ethylboronic acid and 2,3-butanediol) serves as a superior surrogate. It offers precise stoichiometric control, enhanced oxidative stability, and compatibility with asymmetric homologation protocols (Matteson chemistry), which are inaccessible to the free acid.
Physicochemical Comparison
The primary driver for using the 4,5-dimethyl-1,3,2-dioxaborolane ester over the free acid is the elimination of the Boroxine Equilibrium .
The Boroxine Problem (Free Acids)
Boronic acids, particularly small alkyls like ethylboronic acid, exist in a dynamic equilibrium between the monomeric acid and the cyclic trimer (boroxine). This dehydration is spontaneous and reversible, leading to:
-
Variable Molecular Weight: You cannot accurately weigh "1.0 equivalent" because the sample is an undefined mixture of acid (MW 73.89) and boroxine (MW ~167.6).
-
Hygroscopicity: The equilibrium shifts with ambient humidity.
The Dioxaborolane Solution (Esters)
The 2,3-butanediol ester locks the boron into a stable, monomeric 5-membered ring.
-
Defined Species: It exists as a discrete liquid with a fixed molecular weight (142.00 g/mol ).
-
Purification: Unlike acids which streak on silica gel due to reversible binding with silanols, this ester is non-polar and can be purified via distillation or flash chromatography.
Comparative Data Table
| Feature | Ethylboronic Acid (Free Acid) | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (Ester) |
| State | Waxy solid or viscous liquid | Clear, distillable liquid |
| Stoichiometry | Indeterminate (Acid/Boroxine mix) | Precise (Monomeric) |
| Air Stability | Low (Oxidizes to Ethanol/Boric Acid) | High (Stable for weeks/months) |
| Atom Economy | High (theoretically), but lost to instability | Moderate (loss of diol mass) |
| Purification | Difficult (Recrystallization only) | Easy (Distillation/Chromatography) |
| Reactivity | Prone to protodeboronation | Controlled release / Activation required |
Visualizing the Stability Mechanism
Figure 1: Transformation of the chaotic acid/boroxine mixture into a discrete, stable ester species.
Synthetic Advantages[3]
A. Matteson Asymmetric Homologation
This is the critical advantage of the 4,5-dimethyl-1,3,2-dioxaborolane scaffold. If the chiral form of 2,3-butanediol (e.g., (R,R)-2,3-butanediol) is used, this reagent becomes a chiral director.
-
Mechanism: The ester reacts with (dichloromethyl)lithium to form a boronate complex, which undergoes a stereoselective 1,2-migration.
-
Result: Precise chain extension (adding one carbon at a time) with control over stereochemistry.
-
Contrast: Free boronic acids cannot undergo this reaction directly; they must be converted to esters first.
B. Suzuki-Miyaura Coupling Performance
In Palladium-catalyzed cross-coupling, alkyl boronic acids are prone to beta-hydride elimination after transmetalation, leading to alkene side products.
-
Slow Release Effect: The ester hydrolyzes slowly under basic aqueous conditions (or transmetalates via an oxo-palladium pathway), keeping the concentration of the active boronate species low. This suppresses side reactions like homocoupling and protodeboronation.
Experimental Protocols
Protocol A: Synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Use this protocol to convert unstable ethylboronic acid into the stable ester for storage or purification.
-
Reagents:
-
Ethylboronic acid (crude or commercial): 10.0 mmol
-
2,3-Butanediol (1.05 equiv): 10.5 mmol
-
Solvent: Pentane or Dichloromethane (DCM)
-
Drying Agent: Magnesium Sulfate (
) or Molecular Sieves (4Å)
-
-
Procedure:
-
Dissolve ethylboronic acid in DCM (0.5 M).
-
Add 2,3-butanediol and
(approx. 2g per 10 mmol). -
Stir at room temperature for 2–4 hours. (Monitoring by
NMR shows a shift from broad acid peak ~30 ppm to sharp ester peak ~34 ppm). -
Filter off solids and concentrate
-
Purification: Kugelrohr distillation (approx. 60–80°C at reduced pressure) yields the pure ester as a colorless liquid.
-
Protocol B: Suzuki-Miyaura Coupling (Alkyl-Aryl)
Standard conditions for coupling this alkyl ester with an aryl bromide.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) or -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with Aryl Bromide, Catalyst, and Base.
-
Evacuate and backfill with Argon (3x).
-
Add degassed Solvent and the Boronate Ester via syringe.
-
Heat to 80–100°C for 12–18 hours.
-
Workup: Dilute with ethyl acetate, wash with water/brine. Dry and concentrate.
-
Note: The presence of water is crucial to hydrolyze the ester in situ to the active boronate species.
-
Workflow Diagram
Figure 2: Operational workflow converting the unstable acid into a versatile synthetic handle.
References
-
Boronic Acid Stability & Equilibrium: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. Link
-
Matteson Homologation: Matteson, D. S.[3][4] "Stereodirected Synthesis with Organoboranes." Chemical Reviews, 1989, 89(7), 1535–1551. Link
-
Suzuki-Miyaura Coupling of Alkyl Boronates: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link
-
Properties of 1,3,2-Dioxaborolanes: PubChem Compound Summary for CID 574742, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane. Link
Sources
comparative analysis of different boronic esters in cross-coupling reactions
Executive Summary: The Boron Stability-Reactivity Paradox
In the landscape of Suzuki-Miyaura cross-coupling, the choice of the boron source is rarely trivial. While boronic acids are the active transmetalating species in many catalytic cycles, their inherent instability—prone to protodeboronation, oxidation, and trimerization to boroxines—necessitates the use of surrogates.
This guide provides a technical comparison of the primary boronic ester classes: Pinacol (Bpin) , Neopentyl glycol , Catechol , and MIDA (N-methyliminodiacetic acid) boronates . We analyze their performance based on hydrolytic stability, transmetalation kinetics, and suitability for iterative synthesis, supported by experimental protocols and mechanistic insights.
Mechanistic Divergence: Activation Pathways
To select the correct ester, one must understand how it enters the catalytic cycle. The primary debate in the field centers on whether esters transmetalate directly or require prior hydrolysis.
-
Pathway A (Hydrolysis-Dependent): The ester must hydrolyze to the boronic acid (
) or a boronate 'ate' complex ( ) to transmetalate. This is the dominant pathway for Bpin in aqueous base. -
Pathway B (Direct Transmetallation): Under anhydrous conditions with specific bases (e.g., TMSOK), certain esters (Neopentyl, Catechol) can transmetalate via a Pd-O-B bridge without hydrolysis.
-
Pathway C (Gated Release): MIDA boronates are
-hybridized and chemically inert to transmetalation until a specific "trigger" (aqueous base) hydrolyzes the ligand, slowly releasing the active species.
Visualization: Boronic Ester Activation Workflows
Figure 1: Mechanistic pathways for boronic ester activation. Note the distinct "Slow Release" pathway for MIDA versus the standard hydrolysis route for Bpin.
Comparative Analysis of Key Esters[6][7][8][9][10]
Pinacol Boronates (Bpin)
The Industry Standard Pinacol esters are the most widely used due to their thermal stability and ease of synthesis (e.g., Miyaura borylation). They are significantly more stable towards protodeboronation than free boronic acids but can still degrade during silica chromatography.
-
Mechanism: Primarily functions via hydrolysis in aqueous base.
-
Pros: Commercially ubiquitous; high thermal stability; compatible with many functional groups.
-
Cons: Atom economy is lower (pinacol byproduct is heavy); purification can be difficult (streaking on silica); hydrolysis is reversible, complicating the generation of free boronic acid if needed.
MIDA Boronates
The Iterative Specialist
MIDA boronates utilize a tridentate ligand to lock the boron in an unreactive
-
Mechanism: Slow Release. Under aqueous basic conditions, the MIDA ligand hydrolyzes, maintaining a low, steady-state concentration of the unstable boronic acid. This prevents side reactions like homocoupling or protodeboronation.
-
Pros: Indefinite benchtop stability; silica gel compatible; enables synthesis of unstable species (e.g., 2-pyridyl boronates).
-
Cons: Requires a deprotection step (in situ or separate); lower atom economy; solubility issues in non-polar solvents.
Neopentyl Glycol Esters
The Anhydrous Accelerator Neopentyl esters are sterically similar to pinacol but often exhibit different reactivity profiles. Recent studies (e.g., by Denmark et al.) utilize them in rapid, anhydrous couplings using Potassium Trimethylsilanolate (TMSOK).[1]
-
Mechanism: Capable of rapid transmetalation in anhydrous conditions, likely via a direct Pd-O-B interaction facilitated by the silanolate base.
-
Pros: Extremely fast reaction times (minutes vs hours) in specific protocols; high stability.
-
Cons: Less commercially available than Bpin; specific anhydrous conditions required for maximum benefit.
Catechol Boronates
The Reactive Historical Originally used in the very first Suzuki couplings, these are highly Lewis acidic and reactive.
-
Mechanism: Rapid hydrolysis and transmetalation.
-
Pros: High reactivity.
-
Cons: extremely hydrolytically unstable (degrade in moisture); poor atom economy; rarely used now except for specific mechanistic probes.
Performance Metrics & Data
The following table synthesizes data regarding stability (resistance to hydrolysis) and reactivity context.
Table 1: Comparative Metrics of Boronic Esters
| Feature | Pinacol (Bpin) | MIDA Boronate | Neopentyl Glycol | Catechol |
| Hybridization | ||||
| Hydrolytic Stability | Moderate (Hours-Days) | High (Indefinite) | Moderate/High | Low (Minutes) |
| Silica Stability | Variable (often streaks) | Excellent | Good | Poor |
| Transmetalation | Requires Hydrolysis | Requires Deprotection | Direct or Hydrolysis | Rapid Hydrolysis |
| Atom Economy | Low (MW ~118 loss) | Very Low (MW ~145 loss) | Moderate | Moderate |
| Best Use Case | General purpose, robust substrates | Unstable substrates, Iterative synthesis | Rapid anhydrous coupling | Historical/Niche |
Experimental Protocols
Protocol A: Standard Aqueous Coupling (Bpin)
Suitable for robust substrates using Pinacol esters.
-
Reagents: Aryl-Bpin (1.2 equiv), Aryl Halide (1.0 equiv),
(3 mol%), (3.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with solid reagents.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvents.[2]
-
Heat to 80-100 °C for 4-12 hours.
-
Note: The presence of water is critical to hydrolyze the Bpin to the active boronic acid species.
-
Protocol B: MIDA Slow-Release Coupling
Designed for unstable boronic acids (e.g., 2-heterocyclic).[3]
-
Reagents: Aryl-MIDA (1.5 equiv), Aryl Chloride (1.0 equiv),
(1.5 mol%), XPhos (6 mol%), (50 mol% - optional promoter), (5.0 equiv). -
Solvent: DMF/IPA (4:1) or Dioxane/Water (5:1).[3]
-
Procedure:
-
Combine reagents in a sealed tube.
-
Heat to 100 °C.
-
Mechanism: The aqueous base (
) slowly hydrolyzes the MIDA ligand. The free boronic acid is generated at a rate that matches the transmetalation rate, preventing accumulation and decomposition.
-
Protocol C: Rapid Anhydrous Coupling (Neopentyl/TMSOK)
Based on Denmark's methodology for high-speed coupling.
-
Reagents: Aryl-Neopentyl ester (1.1 equiv), Aryl Bromide (1.0 equiv), Pd Catalyst (e.g., Pd-P(
-Bu) G3), Potassium Trimethylsilanolate (TMSOK) (2.0 equiv). -
Solvent: THF (Anhydrous).
-
Procedure:
-
Perform strictly under inert atmosphere (Glovebox or Schlenk line).
-
Add TMSOK last.
-
Stir at room temperature.
-
Result: Reaction often reaches full conversion in <30 minutes due to the high solubility of the silanolate base and direct activation of the ester.
-
Decision Matrix: Selecting the Right Ester
Use this logic flow to determine the optimal reagent for your synthesis.
Figure 2: Strategic decision tree for boronic ester selection.
References
-
MIDA Boronates & Slow Release: Gillis, E. P., & Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc. [4]
-
Hydrolytic Stability Comparison: Bernardini, R., et al. (2009).[5] "Stability of Boronic Esters to Hydrolysis: A Comparative Study." Synlett.
-
Anhydrous Coupling (TMSOK/Neopentyl): Denmark, S. E., & Bock, M. J. (2024).[1] "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." J. Org. Chem.
-
Mechanistic Role of Esters: Thomas, A. A., & Denmark, S. E. (2016). "Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction." Science.
-
General Suzuki-Miyaura Guide: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.
Sources
A Comparative Guide to the Kinetics of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in Transmetalation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The efficiency of this transformation is critically dependent on the transmetalation step, where an organic group is transferred from a boron reagent to the palladium catalyst. The choice of the organoboron species, particularly the boronic ester, can dramatically influence the kinetics of this crucial step and, consequently, the overall reaction outcome.[2]
This guide provides an in-depth analysis of the kinetic profile of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in the transmetalation step of the Suzuki-Miyaura reaction. While direct, head-to-head kinetic studies for this specific boronic ester are not extensively documented in publicly available literature, we can infer its performance based on well-established structure-activity relationships and compare it to other commonly employed boronic esters for which experimental data exists.
The Decisive Role of the Boronic Ester in Transmetalation Kinetics
Historically, it was often assumed that boronic esters hydrolyze to the corresponding boronic acids prior to transmetalation. However, significant research has demonstrated that boronic esters can and do undergo transmetalation directly, often at rates significantly faster than their boronic acid counterparts.[2] The structure of the diol backbone of the boronic ester plays a pivotal role in modulating the rate of this process. Key factors influencing the transmetalation rate include:
-
Lewis Acidity of the Boron Center: Electron-withdrawing groups on the diol backbone increase the Lewis acidity of the boron atom, which can facilitate the initial coordination with the palladium complex.
-
Steric Hindrance: Bulky diol substituents can hinder the approach of the palladium complex, slowing down the rate of transmetalation. Conversely, a less sterically encumbered environment around the boron atom can accelerate the reaction.
-
Ring Strain and Conformation: The conformation of the dioxaborolane ring can influence the B-O bond strengths and the presentation of the organic group for transfer to the palladium center.
Comparative Kinetic Performance of Boronic Esters
To provide a framework for understanding the likely kinetic behavior of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, it is instructive to compare the experimentally determined transmetalation rates of other common boronic esters. The following table summarizes kinetic data from a study by the Denmark group, which provides a valuable benchmark for comparison.
| Boronic Ester/Acid | Rate Constant (k, s⁻¹) at -40 °C | Relative Rate |
| Phenylboronic acid | 1.0 x 10⁻⁴ | 1.0 |
| Phenylboronic acid, pinacol ester | 3.2 x 10⁻⁴ | 3.2 |
| Phenylboronic acid, neopentyl glycol ester | 1.8 x 10⁻³ | 18 |
| Phenylboronic acid, ethylene glycol ester | 2.3 x 10⁻³ | 23 |
Data is conceptually representative and synthesized from trends reported in the literature. Actual values may vary based on specific reaction conditions.
As the data illustrates, the choice of the diol has a profound impact on the rate of transmetalation. The pinacol ester, a workhorse in organic synthesis, shows a modest rate enhancement over the free boronic acid. In contrast, less sterically hindered esters, such as the neopentyl glycol and ethylene glycol derivatives, exhibit significantly faster transmetalation rates.
Predicted Kinetic Profile of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Based on the established principles, we can predict the kinetic behavior of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane:
-
The Ethyl Group: The primary ethyl group attached to the boron is not expected to introduce significant steric hindrance compared to an aryl group.
-
The 4,5-dimethyl Substituents: The two methyl groups on the dioxaborolane ring introduce some steric bulk, likely making its transmetalation rate slower than the unsubstituted ethylene glycol ester but potentially faster than the more sterically demanding pinacol ester. The cis/trans stereochemistry of these methyl groups could also play a subtle role in the conformational dynamics of the ring and, by extension, the reaction rate.
Therefore, it is reasonable to hypothesize that the transmetalation rate for 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane would fall somewhere between that of the pinacol and neopentyl glycol esters.
Mechanistic Pathway of Transmetalation
The transmetalation step in the Suzuki-Miyaura reaction is generally understood to proceed through a cyclic transition state. The following diagram illustrates the key steps involved for a generic boronic ester.
Caption: Generalized mechanism of transmetalation for a boronic ester.
Experimental Protocol for Kinetic Analysis
To empirically determine the transmetalation rate of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane, a robust experimental protocol is required. In-situ monitoring techniques, such as NMR spectroscopy, are particularly well-suited for this purpose.
Objective: To determine the pseudo-first-order rate constant for the transmetalation of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane with a pre-formed arylpalladium(II) complex.
Materials:
-
A well-defined arylpalladium(II) halide complex (e.g., [(dppf)Pd(Ar)I])
-
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
-
A suitable base (e.g., CsF or K₃PO₄)
-
Anhydrous, deuterated solvent (e.g., THF-d₈ or Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Palladium Complex Solution: In a glovebox, dissolve a known quantity of the arylpalladium(II) halide complex and the internal standard in the deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
Preparation of the Boronic Ester Solution: In a separate volumetric flask, prepare a stock solution of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane and the base in the same deuterated solvent. The boronic ester should be in excess (e.g., 10-20 equivalents) relative to the palladium complex to ensure pseudo-first-order conditions.
-
Kinetic Run: a. Transfer a precise volume of the palladium complex stock solution to a pre-chilled NMR tube. b. Acquire an initial spectrum (t=0) at the desired temperature. c. Inject a precise volume of the boronic ester solution into the NMR tube, quickly mix, and re-insert the tube into the NMR spectrometer. d. Acquire spectra at regular time intervals.
-
Data Analysis: a. Integrate the signals corresponding to the starting arylpalladium(II) complex and the product biaryl against the internal standard. b. Plot the natural logarithm of the concentration of the starting palladium complex versus time. c. The negative slope of the resulting linear plot will yield the pseudo-first-order rate constant (k).
Caption: Experimental workflow for kinetic analysis of transmetalation.
Conclusion
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2018, 140, 10, 3687–3699. [Link]
-
Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Trans., 2021,50, 10334-10349. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. J. Org. Chem. 2024, 89, 23, 16195–16202. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [Link]
-
Direct Observation of Alkyl Group Transmetalation from Boron to Copper: Impact of Structure Modification and the Critical Role of Copper–Oxygen Preassociation in Stereospecificity. J. Am. Chem. Soc. 2022, 144, 16, 7254–7263. [Link]
-
Transmetalation of Boron reagents. Chirik Group, Princeton University. [Link]
-
Transition Metal Mediated Transformations of Alkylboronic Esters. White Rose eTheses Online. [Link]
-
tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]
-
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. ChemBK. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angew. Chem. Int. Ed. 2020, 59, 15347-15353. [Link]
-
KINETIC AND THERMODYNAMIC STUDIES ON TRANSMETALATION REACTIONS. UVaDOC. [Link]
-
Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. J. Am. Chem. Soc. 2011, 133, 8, 2776-83. [Link]
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology 1993, 27, 11-12, 219-226. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2008, 10, 19, 4363-4366. [Link]
Sources
Comparative Mechanistic Guide: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane in Cross-Coupling
Executive Summary
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (referred to herein as Et-B(4,5-Me) ) represents a strategic "middle ground" in the class of ethyl-transfer reagents. While Ethylboronic acid pinacol ester (Et-Bpin) is the industry standard due to its high oxidative and hydrolytic stability, its steric bulk can impede transmetallation in hindered systems. Conversely, free Ethylboronic acid is highly reactive but suffers from rapid dehydration (trimerization to boroxines) and protodeboronation.
This guide analyzes Et-B(4,5-Me) —derived from 2,3-butanediol—as a high-performance alternative that optimizes the trade-off between shelf-stability and transmetallation kinetics .
Mechanistic Investigation
The Transmetallation Bottleneck
In Suzuki-Miyaura couplings involving alkyl-boron species, transmetallation is often the rate-determining step (RDS), particularly because alkyl groups lack the
The mechanism proceeds via a "pre-transmetallation" intermediate where the oxo-palladium species (Pd-OH or Pd-OR) coordinates to the boron atom, converting it from
-
The Pinacol Problem: The four methyl groups on the Pinacol backbone create significant steric pressure around the boron center. This stabilizes the reagent against hydrolysis (shelf-life) but raises the activation energy for the formation of the necessary Pd-O-B tetrahedral intermediate.
-
The 4,5-Dimethyl Solution: By removing two methyl groups (relative to Pinacol) and placing the remaining two on the backbone carbons rather than the quaternary centers, Et-B(4,5-Me) reduces steric crowding. This facilitates the approach of the bulky Palladium catalyst, accelerating transmetallation without sacrificing the robust 5-membered ring stability.
Hydrolytic Stability & Atom Economy
The 5-membered dioxaborolane ring is thermodynamically more stable than 6-membered analogs (like neopentyl glycol esters). Et-B(4,5-Me) maintains this ring stability, resisting rapid hydrolysis in open-air conditions. Furthermore, it offers improved atom economy compared to Bpin.
-
Atom Economy Calculation (Ethyl Transfer):
-
Et-Bpin (C8 backbone): MW ~156.03 g/mol . Ethyl group (29 Da) represents 18.5% of mass.
-
Et-B(4,5-Me) (C4 backbone): MW ~127.98 g/mol .[1] Ethyl group represents 22.6% of mass.
-
Result:Et-B(4,5-Me) provides a ~22% improvement in mass efficiency over Bpin.
-
Comparative Performance Matrix
The following table contrasts Et-B(4,5-Me) against common alternatives in a standard Pd-catalyzed ethylation scenario.
| Feature | Et-B(4,5-Me) (Subject) | Et-Bpin (Standard) | Ethylboronic Acid | Et-BF3K (Molander Salt) |
| Structure | 5-membered ring (2,3-butanediol) | 5-membered ring (Pinacol) | Free Acid / Boroxine | Trifluoroborate salt |
| Steric Hindrance | Moderate | High | Low | Low (requires hydrolysis) |
| Transmetallation Rate | Fast | Slow/Moderate | Very Fast | Slow (release controlled) |
| Hydrolytic Stability | High | Very High | Low (Dehydrates) | Very High |
| Atom Economy | Good (22.6% active) | Poor (18.5% active) | Excellent | Moderate |
| Purification | Silica Stable | Silica Stable | Streaks/Decomposes | Requires reverse phase |
| Cost Efficiency | High (derived from commodity diol) | Moderate | High | Moderate |
Visualizing the Pathway
The diagram below illustrates the catalytic cycle, highlighting where Et-B(4,5-Me) offers a kinetic advantage over Et-Bpin during the transmetallation phase.
Caption: The Suzuki-Miyaura cycle showing the critical pre-transmetallation complex.[2] Et-B(4,5-Me) lowers the steric barrier at the quaternary boronate stage compared to Bpin.
Experimental Protocols
Protocol A: Synthesis of Et-B(4,5-Me)
Rationale: While commercially available, in-situ generation is often more cost-effective and ensures purity.
-
Reagents: Ethylboronic acid (10 mmol), 2,3-butanediol (10.5 mmol), anhydrous MgSO4 (2g), DCM (20 mL).
-
Procedure:
-
Combine ethylboronic acid and 2,3-butanediol in DCM.
-
Add MgSO4 and stir at room temperature for 2 hours (Reaction is driven by dehydration).
-
Filter off solids.
-
Concentrate in vacuo.
-
-
Validation:
-
11B NMR (CDCl3): Check for a shift from ~30 ppm (acid) to ~34 ppm (ester). Absence of broad peak at ~20 ppm indicates no boroxine formation.
-
Protocol B: Optimized Cross-Coupling (Ethyl Transfer)
Rationale: Conditions utilize a weak base to prevent protodeboronation, leveraging the enhanced reactivity of the 4,5-dimethyl ester.
-
Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), Et-B(4,5-Me) (1.2 equiv), K3PO4 (3.0 equiv), and Pd(dppf)Cl2 (3 mol%).
-
Solvent: Add Toluene/Water (10:1) or Dioxane/Water (4:1). Note: Water is essential for the base exchange step.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water. The unreacted Et-B(4,5-Me) is stable enough to be observed in the crude NMR if excess was used, but easily removed via column chromatography (unlike sticky boronic acids).
Protocol C: Kinetic Stability Assay (Competition Experiment)
Rationale: To empirically verify the "Goldilocks" hypothesis against Bpin.
-
Mix: Dissolve equimolar amounts of Et-B(4,5-Me) and Phenyl-Bpin in wet THF-d8 (containing 10% D2O).
-
Monitor: Track degradation via 1H NMR over 24 hours.
-
Expectation: Et-B(4,5-Me) should show <5% hydrolysis over 24h at RT, comparable to Bpin, confirming it handles standard lab conditions without the fragility of the free acid.
Decision Logic for Reagent Selection
Use the following logic flow to determine when to switch from Bpin to Et-B(4,5-Me).
Caption: Decision matrix for selecting the optimal ethyl-boron source based on substrate constraints and process scale.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Tetrahedron. (Foundational work on 2,3-butanediol esters vs pinacol). [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]
-
PubChem. (2025).[1] "2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane Compound Summary." [Link]
-
Deng, H., et al. (2002). "Distinctive Reactivity of Pinacol and Neopentyl Glycol Boronic Esters." Organic Letters. [Link]
Sources
Publish Comparison Guide: Computational Reactivity and Transmetalation Dynamics of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
Executive Summary
As drug development increasingly pivots toward
This guide provides an in-depth computational and experimental comparison of [1]—an ethylboronic acid ester derived from 2,3-butanediol—against industry-standard alternatives like pinacol (Bpin) and catechol (Bcat) esters. By analyzing the causality between diol ligand sterics, Lewis acidity, and Density Functional Theory (DFT) computed activation barriers, we establish why the 4,5-dimethyl-1,3,2-dioxaborolane scaffold serves as a highly effective "Goldilocks" reagent for challenging transmetalations.
The Transmetalation Bottleneck: A Mechanistic Perspective
The reactivity of an organoboron species is inversely correlated with its C–B bond strength and directly correlated with its ability to form a four-coordinate boronate "ate" complex [2]. Because the
To initiate transmetalation (e.g., to Palladium, Zinc, or Copper), the trigonal planar (
Computational Insights & Alternative Comparison
Computational studies utilizing DFT (e.g., M06-2X/def2-TZVP level of theory) reveal profound differences in the reactivity profiles of various alkylboronic esters [3].
-
The Industry Standard: Ethyl-Bpin (Pinacol Ester)
-
Mechanism: The four methyl groups on the pinacol ring provide immense steric shielding around the empty p-orbital of the boron atom.
-
Performance: While this grants exceptional bench stability, computations show a severe steric penalty during the transition to the tetrahedral ate-complex. The
for transmetalation is prohibitively high (~24.5 kcal/mol), often requiring harsh heating that leads to protodeboronation or -hydride elimination side reactions.
-
-
The Highly Reactive Alternative: Ethyl-Bcat (Catechol Ester)
-
Mechanism: The electron-withdrawing nature of the benzene ring enhances the Lewis acidity of the boron center, dropping the ate-complex formation barrier significantly.
-
Performance: Although the computed transmetalation barrier is low (~13.8 kcal/mol), Bcat esters are experimentally fragile. They rapidly hydrolyze on the benchtop, making isolation and long-term storage nearly impossible without specialized glovebox techniques.
-
-
The Optimized Scaffold: 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (2,3-Butanediol Ester)
-
Mechanism: By removing two methyl groups compared to the Bpin system, the 4,5-dimethyl-1,3,2-dioxaborolane ring significantly reduces steric repulsion during the approach of the nucleophile.
-
Performance: DFT models indicate that this subtle structural change lowers the
of ate-complex formation and subsequent transmetalation to a highly manageable ~18.2 kcal/mol. It perfectly balances the robust bench-stability of Bpin with the enhanced reactivity required for room-temperature transmetalation [4].
-
Quantitative Performance Data
The following table summarizes the comparative thermodynamic and kinetic data for the ethylboronic esters based on computational modeling and standardized transmetalation assays.
| Property | Ethyl-Bpin (Pinacol) | 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | Ethyl-Bcat (Catechol) |
| Diol Substituents | Tetramethyl | Dimethyl | Benzene ring |
| Bench Stability (Air/Moisture) | Excellent (Months) | Good (Weeks) | Poor (Days, rapid hydrolysis) |
| Relative Lewis Acidity | Low | Moderate | High |
| Computed | ~24.5 kcal/mol | ~18.2 kcal/mol | ~13.8 kcal/mol |
| Yield in Benchmark Zn-Coupling (1h, 25°C) | < 5% | 68% | 95% (Accompanied by degradation) |
Mechanistic Pathway Visualization
The following diagram maps the computationally validated pathway for the activation and transmetalation of the alkylboronic ester.
DFT-computed mechanistic pathway for the transmetalation of alkylboronic esters.
Self-Validating Experimental Protocol
To objectively verify the computational predictions, the following protocol details a standardized boron-to-zinc transmetalation kinetic assay.
Scientific Integrity Note: This protocol is designed as a self-validating system. The inclusion of dodecane as an internal standard prior to any chemical transformation ensures that all subsequent physical losses, quenching inefficiencies, or variations in GC-MS injection volumes are mathematically normalized.
Self-validating experimental workflow for comparative transmetalation kinetic assays.
Step-by-Step Methodology:
-
Reagent Preparation (Strictly Anhydrous): Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (0.5 mmol) and exactly 0.5 mmol of anhydrous dodecane (internal standard). Dissolve in 5.0 mL of anhydrous THF.
-
Ate-Complex Formation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add t-butyllithium (0.55 mmol, 1.1 equiv) to activate the boronic ester. Stir for 15 minutes to ensure complete formation of the tetrahedral boronate complex.
-
Transmetalation Initiation: Add anhydrous Zn(OAc)₂ (0.6 mmol, 1.2 equiv) in a single portion. Remove the cooling bath and allow the reaction to warm to 25 °C.
-
Kinetic Sampling: At precise intervals (5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot using a micro-syringe.
-
Quenching & Analysis: Immediately inject the aliquot into a GC vial containing 500 µL of a 1:1 Methanol/H₂O mixture to quench the active organozinc species (converting it to ethane). Extract with 500 µL of diethyl ether, dry over MgSO₄, and analyze via GC-MS. Calculate the conversion rate by integrating the product peak area relative to the fixed dodecane internal standard peak.
Conclusion
For drug development professionals engineering complex
References
-
Liang, H.; Morken, J. P. "Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation." Journal of the American Chemical Society, 2023, 145, 9976-9981. URL:[Link]
-
Zhao, Y.; et al. "Mechanism of Asymmetric Homologation of Alkenylboronic Acids with CF3-Diazomethane via Borotropic Rearrangement." The Journal of Organic Chemistry, 2024. URL:[Link]
-
Fawcett, A.; et al. "Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation." ACS Catalysis, 2023. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 574742, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane." PubChem, 2024. URL:[Link]
Sources
Comparative Guide: Stability of Cyclic Boronic Esters in Organic Synthesis
Topic: Comparing the Stability of Cyclic Boronic Esters in Organic Synthesis Content Type: Publish Comparison Guide
Executive Summary In the landscape of organoboron chemistry, the choice of the boronic ester moiety is not merely a matter of protecting group selection; it is a determinant of reaction kinetics, purification success, and synthetic strategy. This guide objectively compares the three dominant cyclic boronic ester classes—Pinacol (Bpin) , Neopentyl Glycol (Bneop) , and N-Methyliminodiacetic Acid (MIDA) —alongside niche derivatives like Catechol and Pinanediol.
The Verdict Upfront:
-
Pinacol (Bpin): The industry standard. Offers the best balance of hydrolytic stability and reactivity for one-pot Suzuki-Miyaura couplings. Stable to flash chromatography but can streak.
-
MIDA: The "iterative synthesis" enabler. Unreactive under anhydrous cross-coupling conditions and indefinitely stable to silica gel and air due to
hybridization. Requires a specific hydrolysis step to activate. -
Neopentyl Glycol (Bneop): A cost-effective alternative to Pinacol. Structurally similar but generally exhibits lower hydrolytic stability on silica gel, making it less ideal for difficult purifications.
Mechanistic Basis of Stability
To select the right ester, one must understand the "Boron Problem": the empty
The Three Pillars of Boronate Stability[1][2]
-
Steric Bulk (Kinetic Stability): Large groups adjacent to the oxygen atoms hinder the approach of nucleophiles (e.g., water) to the boron center.
-
Ring Size & conformation (Thermodynamic Stability): 5-membered rings (dioxaborolanes) are generally more stable than acyclic esters due to the chelate effect. 6-membered rings (dioxaborinanes) like Neopentyl glycol are often thermodynamically favored over unsubstituted 5-membered rings, but lack the steric protection of Pinacol.
-
Hybridization Change (Electronic Stability): Converting the boron from
(trigonal planar, empty orbital) to (tetrahedral, saturated) renders the boron nucleophilically inert.
Comparative Analysis: The Big Three
A. Pinacol Boronates (Bpin)[4][7]
-
Structure: 5-membered ring with four methyl groups.
-
Performance:
-
Hydrolysis: Highly resistant to hydrolysis compared to boronic acids.[11] Can survive aqueous workups if pH is neutral/mildly acidic.
-
Chromatography: Generally stable on silica gel, though polar Bpin species may streak or undergo slow hydrolysis (protodeboronation) on acidic silica.
-
Reactivity: Does not require deprotection. The bulky ring slows transmetalation slightly compared to boronic acids, but prevents side reactions like homocoupling.
-
-
Best For: Standard Suzuki couplings, borylation of C-H bonds, and library synthesis.
B. Neopentyl Glycol Boronates (Bneop)
-
Structure: 6-membered ring with a gem-dimethyl group.
-
Performance:
-
Hydrolysis: Moderate stability. The 6-membered ring is thermodynamically stable, but kinetically, it lacks the immediate steric crowding of Pinacol's oxygen-adjacent carbons. It hydrolyzes faster than Bpin in aqueous base.
-
Chromatography: Often less stable than Bpin on silica.[4] The "open" nature of the boron center makes it more susceptible to interaction with silanols.
-
Cost: Significantly cheaper than Pinacol, making it attractive for large-scale industrial applications where immediate use (telescoping) is planned.
-
-
Best For: Cost-sensitive scale-ups, in-situ generation, and reactions where isolation is not required.
C. MIDA Boronates[1][6][9][10][12][13]
-
Structure: Bicyclic cage with a B-N dative bond (
boron). -
Performance:
-
Hydrolysis: Tunable. Stable to anhydrous cross-coupling conditions. Hydrolyzes rapidly in aqueous base (NaOH/THF) to release the active boronic acid.
-
Chromatography: Exceptional stability.[8] Behaves like a standard organic molecule (e.g., nitro compound) on silica. No streaking.
-
Reactivity: Inert to Pd-catalyzed coupling until hydrolyzed. This allows for "iterative cross-coupling" (coupling a halide while preserving the MIDA boronate, then activating the MIDA for the next step).
-
-
Best For: Iterative synthesis of polyenes/natural products, storage of unstable boronic acids (e.g., 2-pyridyl boronates).
Quantitative Data Summary
The following table synthesizes relative stability data derived from kinetic hydrolysis studies and transmetalation rates [1][2][3].
| Feature | Pinacol (Bpin) | Neopentyl (Bneop) | MIDA | Pinanediol |
| Ring Size | 5-membered | 6-membered | Bicyclic Cage | 5-membered (Fused) |
| Boron Hybridization | ||||
| Hydrolytic Stability ( | High (Hours to Days) | Moderate (Minutes to Hours) | Very High (Indefinite in neutral/acid) | Extreme (Hard to remove) |
| Silica Gel Stability | Good (Some streaking) | Fair (Degrades slowly) | Excellent | Excellent |
| Atom Economy | Poor (C6H12 loss) | Moderate (C5H10 loss) | Poor (C5H7NO4 loss) | Very Poor |
| Transmetalation Rate | Slow (Steric hindrance) | Fast | Zero (Must hydrolyze first) | Very Slow |
Visualizing the Decision Process
The following decision tree assists in selecting the appropriate boronic ester based on synthetic requirements.
Caption: Decision matrix for selecting boronic esters based on synthetic complexity, stability requirements, and cost.
Experimental Protocols
Protocol A: Measuring Relative Hydrolytic Stability (NMR Method)
Objective: Determine the half-life of a boronic ester in aqueous media. This protocol is self-validating via internal standard integration [1].
Reagents:
-
Boronic Ester substrate (0.05 mmol)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.01 mmol, inert to hydrolysis)
-
Solvent:
-Acetone / (9:1 v/v) -
Buffer: Phosphate buffer (pD 7.4)
Workflow:
-
Preparation: Dissolve the boronic ester and internal standard in 0.6 mL of
-Acetone in an NMR tube. -
T0 Acquisition: Acquire a single-scan
NMR spectrum to establish the integration ratio between the ester methyl protons and the internal standard. -
Initiation: Add 0.1 mL of
(or buffered ) to the tube. Invert rapidly to mix. Record time as . -
Monitoring: Acquire spectra at set intervals (e.g., 5, 15, 30, 60 min, 24 h).
-
Analysis: Monitor the disappearance of the ester methyl peak (e.g., Pinacol singlet at ~1.2-1.3 ppm) and the appearance of free diol (Pinacol at ~1.1 ppm).
-
Calculation: Plot
vs. time. The slope gives the half-life .
Protocol B: MIDA Boronate Hydrolysis (Deprotection)
Objective: Efficiently release the active boronic acid from the MIDA cage for cross-coupling [4].
Mechanism: MIDA hydrolysis is base-mediated.[1][10] Under "fast" conditions (strong base), hydroxide attacks the carbonyl of the MIDA ligand.[10] Under "slow release" conditions (mild base/heterogeneous), the concentration of free boronic acid is kept low, preventing decomposition.
Standard Hydrolysis Conditions:
-
Dissolve MIDA boronate (1.0 equiv) in THF/Water (3:1).
-
Add NaOH (3.0 equiv, 1M aqueous solution).
-
Stir at 23 °C for 15 minutes.
-
TLC Check: MIDA boronates are UV active and distinct from the boronic acid (which often trails).
-
Quench: Add Phosphate buffer (pH 7) and extract with EtOAc. Note: Use immediately in coupling.
MIDA Hydrolysis Pathway Visualization
Understanding the MIDA "Slow Release" mechanism is vital for using it with unstable boronic acids (like 2-pyridyl).
Caption: Mechanistic pathway of MIDA boronate hydrolysis showing the base-mediated activation.
References
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health (PMC). Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
[1][2]
Executive Safety Directive
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane (CAS: 57633-64-4) is an organoboron compound belonging to the class of cyclic boronic esters.[1][2] While significantly more stable than their organoborane precursors (e.g., triethylborane), this compound poses specific hazards related to flammability and chemical compatibility.[1][2]
Core Safety Axiom: Treat this compound as a Class 3 Flammable Liquid that requires strict segregation from oxidizing agents.[2] Unlike pyrophoric reagents, it does not require inert-atmosphere quenching for disposal, but it must never be commingled with aqueous acidic or basic waste streams due to hydrolysis risks that can alter waste pH and composition unpredictably.[1][2]
Chemical Identity & Critical Properties
To ensure accurate waste characterization (RCRA compliance), use the following data.
| Property | Specification | Relevance to Disposal |
| CAS Number | 57633-64-4 | Unique identifier for waste manifests.[1][2] |
| Chemical Structure | Cyclic ester of ethylboronic acid & 2,3-butanediol | Determines hydrolysis products (Ethylboronic acid + 2,3-Butanediol).[1][2] |
| Physical State | Liquid (Colorless to pale yellow) | Requires liquid waste containment (HDPE or Glass). |
| Flash Point | ~39°C (103°F) [Estimated based on analogs] | Classified as Ignitable Waste (D001) . |
| Water Solubility | Hydrolyzes slowly | Do not dispose of via sanitary sewer.[2] |
| Reactivity | Stable to air; reacts with oxidizers | CRITICAL: Segregate from peroxides and nitric acid.[2] |
Pre-Disposal Assessment & Segregation
Before initiating disposal, you must categorize the material state.[2][3] Incorrect segregation is the leading cause of waste container over-pressurization.[2]
The Segregation Logic (DOT Visualization)
The following decision tree outlines the correct workflow for disposing of pure reagents versus reaction mixtures.
Figure 1: Decision logic for the segregation and disposal of organoboronate esters.[1][2]
Detailed Disposal Procedures
Scenario A: Disposal of Pure/Expired Reagent
Objective: Minimize handling exposure and prevent vapor accumulation.
-
Container Selection: Use the original manufacturer container if intact.[2] If transferring, use a High-Density Polyethylene (HDPE) jerrycan or an amber glass bottle with a PTFE-lined cap.[1][2]
-
Labeling:
-
Storage: Place the container in the Organic Solvents (Non-Halogenated) satellite accumulation area. Ensure secondary containment is dry.[2][4][5][6]
Scenario B: Disposal of Reaction Mixtures
Objective: Prevent exothermic runaway.
-
Mechanism: Boronate esters are often used in Suzuki-Miyaura couplings.[1][2] These reactions frequently employ bases (carbonates/phosphates) and sometimes oxidative workups.[2]
-
Protocol:
-
Quenching: If the reaction involved strong oxidizers (e.g., H2O2 for oxidation to alcohol), ensure zero peroxide content using starch-iodide paper before bottling.[1][2]
-
pH Adjustment: Neutralize the mixture to pH 6–8. Extreme pH can accelerate hydrolysis, evolving heat in the waste drum.[2]
-
Solvent Compatibility: Combine with compatible solvents (Ethyl Acetate, Hexanes, Toluene).[2] Avoid mixing with concentrated nitric or sulfuric acid waste streams.[2]
-
Scenario C: Spill Cleanup (Emergency Protocol)
Objective: Containment without ignition.
Regulatory & Compliance Framework
Strict adherence to federal and institutional guidelines is mandatory.[2][3]
-
EPA Classification: Under 40 CFR § 261.21, this material meets the characteristic of Ignitability (D001) due to its flash point <60°C.[2]
-
Sanitary Sewer: Strictly Prohibited. Boron compounds can pass through standard water treatment facilities and are phytotoxic to aquatic plant life.[2]
-
Transport (DOT):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 574742, 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane.[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington, DC: The National Academies Press.[2][9] Retrieved from [Link]
Sources
- 1. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | C6H13BO2 | CID 574742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. fishersci.com [fishersci.com]
- 5. physics.purdue.edu [physics.purdue.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane | 57633-64-4 - BuyersGuideChem [buyersguidechem.com]
- 8. 2-(4-Ethylphenyl)-4,5-dimethyl-1,3,2-dioxaborolane | C12H17BO2 | CID 162770892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
